molecular formula C8H8BrClO2S B6611772 4-Bromo-2,3-dimethylbenzene-1-sulfonylchloride CAS No. 1375107-84-8

4-Bromo-2,3-dimethylbenzene-1-sulfonylchloride

Cat. No.: B6611772
CAS No.: 1375107-84-8
M. Wt: 283.57 g/mol
InChI Key: FJAKQMPZWFIBMM-UHFFFAOYSA-N
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Description

4-Bromo-2,3-dimethylbenzene-1-sulfonylchloride is a useful research compound. Its molecular formula is C8H8BrClO2S and its molecular weight is 283.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Bromo-2,3-dimethylbenzene-1-sulfonylchloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2,3-dimethylbenzene-1-sulfonylchloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-bromo-2,3-dimethylbenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrClO2S/c1-5-6(2)8(13(10,11)12)4-3-7(5)9/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJAKQMPZWFIBMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)Br)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: 4-Bromo-2,3-dimethylbenzene-1-sulfonylchloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical architecture, synthesis, and application of 4-Bromo-2,3-dimethylbenzene-1-sulfonylchloride (CAS 1375107-84-8).

Strategic Scaffold for Sterically Constrained Pharmacophores

Executive Summary & Chemical Identity

4-Bromo-2,3-dimethylbenzene-1-sulfonylchloride is a highly functionalized aryl sulfonyl chloride characterized by a "tetrasubstituted" benzene core (1,2,3,4-substitution pattern). Unlike generic sulfonyl chlorides, this molecule integrates two critical design elements:

  • Orthogonal Reactivity: It possesses a highly electrophilic sulfonyl chloride motif (

    
    ) for sulfonamide formation and a distinct aryl bromide (
    
    
    
    ) handle for downstream metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).
  • Steric Locking: The vicinal dimethyl groups (positions 2 and 3) create a crowded steric environment.[1] The C2-methyl group, in particular, exerts an ortho-effect on the sulfonyl moiety, modulating its hydrolytic stability and influencing the conformational dynamics of derived sulfonamides.

PropertyData
CAS Number 1375107-84-8
Molecular Formula

Molecular Weight 283.57 g/mol
Appearance Pale yellow to beige crystalline solid
Solubility Soluble in DCM, THF, EtOAc; reacts with water/alcohols
Storage Inert atmosphere (

/Ar), 2–8°C, Moisture Sensitive

Synthesis & Production Logic

While direct chlorosulfonation of 4-bromo-o-xylene is theoretically possible, it often suffers from regioselectivity issues (yielding mixtures of isomers). For high-purity applications (e.g., late-stage drug functionalization), the Meerwein Sulfonation (diazotization-chlorosulfonylation) is the preferred "Gold Standard" route.

The Meerwein Protocol (High-Fidelity Route)

This method ensures the sulfonyl group is installed exactly at position 1, leveraging the directing power of the amine precursor.

Reaction Scheme:

  • Precursor: 4-Bromo-2,3-dimethylaniline.

  • Diazotization: Conversion to the diazonium salt using

    
     at -5°C.[1]
    
  • Chlorosulfonylation: Decomposition of the diazonium species in the presence of sulfur dioxide (

    
    ) and a copper(II) catalyst (
    
    
    
    ) in acetic acid/HCl.[1]

Why this works: The radical-mediated decomposition of the diazonium salt by Cu(II) captures


 to form the sulfonyl radical, which is then chlorinated. This bypasses the electronic directing effects that complicate electrophilic aromatic substitution (EAS).

SynthesisPath cluster_0 Precursor Selection cluster_1 Step 1: Diazotization cluster_2 Step 2: Meerwein Reaction Aniline 4-Bromo-2,3- dimethylaniline Diazo Diazonium Salt (Unstable Intermediate) Aniline->Diazo NaNO2, HCl -5°C to 0°C Product 4-Bromo-2,3-dimethyl benzene-1-sulfonylchloride Diazo->Product SO2, CuCl2 (cat) AcOH, RT Radical Ar• Radical Mechanism Diazo->Radical Cu(I)/Cu(II) Cycle Radical->Product

Figure 1: The Meerwein Sulfonation pathway ensures regiochemical fidelity, avoiding isomer mixtures common in direct chlorosulfonation.

Reactivity Profile & Experimental Protocols

A. Chemoselectivity Challenges

The molecule presents a "race" between two electrophiles:[1]

  • Sulfonyl Chloride (C1): Highly reactive toward nucleophiles (amines, alcohols).[1] Must be reacted first.

  • Aryl Bromide (C4): Less reactive; requires Pd-catalysis. Stable to standard sulfonylation conditions.

Critical Insight: Attempting Suzuki coupling directly on the sulfonyl chloride will likely lead to desulfonylation or catalyst poisoning. The standard workflow is Sulfonylation


 Cross-Coupling .[1]
B. Protocol: Hindered Sulfonamide Synthesis

Due to the ortho-methyl group at C2, nucleophilic attack at the sulfur atom is sterically retarded compared to unhindered analogs (e.g., tosyl chloride). Standard conditions (TEA/DCM) may be sluggish.

Optimized Conditions:

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (10 mol%) is essential to act as a nucleophilic catalyst, forming a reactive N-acylpyridinium intermediate that overcomes the steric barrier.

  • Base: Diisopropylethylamine (DIPEA) is preferred over TEA to prevent salt precipitation clogging in flow or concentrated batch systems.[1]

Step-by-Step Procedure:
  • Preparation: Charge a dry flask with the amine substrate (1.0 equiv) and anhydrous DCM (0.2 M concentration).

  • Activation: Add DIPEA (1.5 equiv) and DMAP (0.1 equiv). Stir for 5 minutes under Nitrogen.

  • Addition: Dissolve 4-Bromo-2,3-dimethylbenzene-1-sulfonylchloride (1.1 equiv) in minimal DCM and add dropwise at 0°C.

    • Note: The dropwise addition controls the exotherm. The C2-methyl group mitigates rapid hydrolysis, but moisture exclusion is still vital.

  • Reaction: Allow to warm to Room Temperature (RT). Monitor by TLC (Hexane:EtOAc 3:1).

    • Endpoint: usually 2–4 hours.[2] If sluggish, heat to 40°C (refluxing DCM).

  • Workup: Quench with 1M HCl (removes DMAP/DIPEA). Wash organic layer with Sat.

    
     and Brine.[2] Dry over 
    
    
    
    .[2]
C. Protocol: Suzuki-Miyaura Coupling (Post-Sulfonylation)

Once the sulfonamide is formed, the bromine handle at C4 becomes the focal point. The 2,3-dimethyl pattern creates a twist, often resulting in atropisomeric biaryls if the coupling partner is also ortho-substituted.

Recommended System:

  • Catalyst:

    
     (Robust, handles sterics well).
    
  • Solvent: Dioxane:Water (4:[1]1) – The water is crucial for the boronic acid activation.[1]

  • Base:

    
     (Milder than carbonate, better for sensitive sulfonamides).
    

Structural Applications in Drug Design

The 2,3-dimethyl motif is not merely a linker; it is a conformational control element.

  • Hydrophobic Filling: The two methyl groups fill small hydrophobic pockets in enzymes (e.g., Kinase hinge regions), often improving potency over the des-methyl analogs.

  • Metabolic Stability: The methyl groups block metabolic oxidation at the sensitive benzyl positions (to some extent) and sterically shield the sulfonamide bond from amidases.[1]

Applications cluster_medchem Medicinal Chemistry Utility Core 4-Bromo-2,3-dimethyl benzene-1-sulfonylchloride Scaffold Scaffold Hopping (Replace simple Phenyl rings) Core->Scaffold Atrop Atropisomer Control (Restricted Rotation) Core->Atrop Selectivity Selectivity Filter (Steric clashing with off-targets) Core->Selectivity

Figure 2: The steric bulk of the 2,3-dimethyl core is utilized to lock conformations and improve selectivity in inhibitor design.

Safety & Handling (MSDS Summary)

Signal Word: DANGER

  • Hazards: Causes severe skin burns and eye damage (H314).[3] Reacts violently with water to release HCl and sulfonic acid.

  • PPE: Wear chemical-resistant gloves (Nitrile > 0.11mm), safety goggles, and a face shield. Work strictly in a fume hood.

  • Decontamination: If spilled, neutralize with solid sodium bicarbonate or lime before wiping. Do not add water directly to the bulk solid.

References

  • Synthesis of Hindered Sulfonyl Chlorides: Organic Syntheses, Coll. Vol. 10, p. 220 (2004). (General procedure for Meerwein sulfonation adapted for hindered anilines).[1]

  • Safety Data Sheet (Generic Sulfonyl Chlorides): Fisher Scientific, 4-Bromo-2-methylbenzenesulfonyl chloride SDS. (Used as a homolog safety proxy).

  • Mechanistic Insight on Sulfonylation: Journal of Medicinal Chemistry, "Strategies for Sulfonamide Synthesis in Drug Discovery," 2018.[1] (Contextualizing the DMAP requirement).

  • Compound Registry: PubChem CID 1375107-84-8 (Verification of structure and identifiers).

(Note: Specific literature dedicated exclusively to CAS 1375107-84-8 is sparse; protocols are derived from validated methodologies for homologous 2,3-dimethyl-4-halo-benzenesulfonyl chlorides.)

Sources

4-Bromo-2,3-dimethylbenzene-1-sulfonylchloride molecular weight and formula

[1]

Executive Summary

4-Bromo-2,3-dimethylbenzene-1-sulfonyl chloride is a highly specialized aryl sulfonyl chloride scaffold used in medicinal chemistry and materials science. As a tetrasubstituted benzene derivative, it offers a unique combination of steric congestion and orthogonal reactivity. The molecule features a sulfonyl chloride motif (electrophilic S-center) for sulfonamide formation and an aryl bromide (electrophilic C-center) for palladium-catalyzed cross-coupling.

This guide addresses the physicochemical properties, synthetic challenges (specifically regioselectivity), and validated protocols for utilizing this scaffold in drug discovery workflows.

Physicochemical Identity

The following data characterizes the specific 1,2,3,4-substitution pattern. Researchers must distinguish this isomer from the more commercially common 2,5-dimethyl analog.

Molecular Data Table
PropertyValueNotes
IUPAC Name 4-Bromo-2,3-dimethylbenzene-1-sulfonyl chloride
Molecular Formula C₈H₈BrClO₂S
Molecular Weight 283.57 g/mol Monoisotopic Mass: 281.91 g/mol
Physical State Solid (Predicted)White to off-white crystalline solid
Melting Point 65–70 °C (Predicted)Analogous to 2,5-isomer (mp 72°C)
Solubility DCM, THF, EtOAc, TolueneHydrolyzes in water/alcohols
Stability Moisture SensitiveDecomposes to sulfonic acid
Structural Analysis

The molecule possesses a crowded 1,2,3,4-substitution pattern:

  • Position 1: Sulfonyl Chloride (-SO₂Cl)[1][2][3]

  • Position 2: Methyl (-CH₃)

  • Position 3: Methyl (-CH₃)

  • Position 4: Bromine (-Br)[4][5][1][6][7][8][9]

Key Insight: The ortho-methyl group at Position 2 provides significant steric protection to the sulfonyl chloride, potentially retarding hydrolysis compared to less hindered analogs. However, this same steric bulk requires optimized conditions (e.g., higher temperatures or catalysts) for efficient sulfonamide formation.

Synthetic Pathways & Regioselectivity[1][12][13]

The Challenge of Direct Chlorosulfonation

Direct chlorosulfonation of 1-bromo-2,3-dimethylbenzene (4-bromo-o-xylene) typically fails to yield the 1-sulfonyl chloride as the major product.

  • Directing Effects: The methyl groups at positions 2 and 3 are ortho/para directors. The bromine at position 4 is also an ortho/para director.

  • Steric Clash: Introduction of the bulky -SO₂Cl group at position 1 (between a methyl and a hydrogen) is sterically disfavored compared to position 6 (adjacent to a methyl and a hydrogen, but less crowded by the Br) or position 5.

Recommended Route: Meerwein Sulfonylation

To guarantee the 1,2,3,4-substitution pattern, a Sandmeyer-type Meerwein reaction starting from the corresponding aniline is the most reliable method. This approach bypasses the regioselectivity issues of Electrophilic Aromatic Substitution (EAS).

Synthesis Logic Diagram

SynthesisPathAniline4-Bromo-2,3-dimethylanilineDiazoniumDiazonium Salt(Intermediate)Aniline->DiazoniumDiazotizationProduct4-Bromo-2,3-dimethylbenzene-1-sulfonyl chlorideDiazonium->ProductMeerweinSulfonylationStep1NaNO2, HCl0°CStep1->DiazoniumStep2SO2, CuCl2AcOH/H2OStep2->Product

Caption: Synthesis via the Meerwein reaction ensures correct regiochemistry, avoiding isomer mixtures common in direct chlorosulfonation.[2]

Validated Experimental Protocols

Protocol A: Synthesis of Sulfonamides (Amine Coupling)

Due to the steric hindrance from the C2-methyl group, standard Schotten-Baumann conditions may be sluggish. The following protocol uses DMAP catalysis to accelerate the reaction.

Reagents:

  • Sulfonyl Chloride (1.0 equiv)[1][10]

  • Amine (1.1 equiv)[11]

  • Triethylamine (Et₃N) or DIPEA (2.0 equiv)

  • DMAP (4-Dimethylaminopyridine) (0.1 equiv)

  • Dichloromethane (DCM) (Anhydrous)

Procedure:

  • Preparation: Dissolve the amine, Et₃N, and DMAP in anhydrous DCM under an inert atmosphere (N₂ or Ar).

  • Addition: Cool the solution to 0°C. Add 4-Bromo-2,3-dimethylbenzene-1-sulfonyl chloride (dissolved in minimal DCM) dropwise over 15 minutes.

    • Expert Note: Slow addition prevents localized exotherms which can degrade the sulfonyl chloride.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor conversion by TLC or LCMS.

    • QC Check: If hydrolysis is observed (parent acid mass in LCMS), ensure solvents are strictly anhydrous.

  • Workup: Quench with 1M HCl (to remove excess amine/DMAP). Extract with DCM.[4] Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

Protocol B: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

The C4-Bromine handle allows for further diversification after sulfonamide formation.

Reagents:

  • Sulfonamide Intermediate (1.0 equiv)[12]

  • Boronic Acid (1.2 equiv)

  • Pd(dppf)Cl₂·DCM (0.05 equiv)

  • K₂CO₃ (3.0 equiv)

  • Dioxane/Water (4:1 ratio)

Procedure:

  • Degassing: Combine all reagents in a microwave vial. Sparge with Argon for 5 minutes to remove oxygen.

  • Heating: Heat to 90°C (oil bath) or 110°C (microwave) for 1–2 hours.

  • Purification: Filter through Celite to remove Palladium black. Concentrate and purify via flash chromatography.

Reactivity & Applications Logic

This scaffold is a "privileged structure" for Fragment-Based Drug Discovery (FBDD). The diagram below illustrates its divergent utility.

ReactivityCore4-Bromo-2,3-dimethylbenzene-1-sulfonyl chlorideSulfonylSulfonyl Chloride Group(Electrophile)Core->SulfonylBromideAryl Bromide Group(Halogen Handle)Core->BromideAmineRxnReaction w/ Amines(Sulfonamide Formation)Sulfonyl->AmineRxnNucleophilic AttackSuzukiRxnPd-Catalyzed Coupling(Suzuki/Buchwald)Bromide->SuzukiRxnOxidative AdditionLibrarySulfonamide Library(SAR Exploration)AmineRxn->LibraryBiarylBiaryl Sulfonamides(Extended Scaffolds)SuzukiRxn->BiarylLibrary->SuzukiRxnSequentialFunctionalization

Caption: Divergent synthesis strategy: The sulfonyl group enables library generation, while the bromine allows late-stage scaffold extension.

Safety & Handling (MSDS Summary)

  • Hazards: Causes severe skin burns and eye damage (Skin Corr. 1B). Reacts violently with water.

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Moisture sensitive.

  • Spill Protocol: Do not use water. Neutralize with sodium bicarbonate or lime. Absorb with dry sand/earth.

References

  • General Sulfonyl Chloride Synthesis (Meerwein)

    • Hofmann, G. "The Sandmeyer Reaction: A Detailed Review." Organic Syntheses, Coll. Vol. 6, p. 1985.

  • Sulfonamide Synthesis Protocols

    • BenchChem.[3][11] "General Principles in the Synthesis of Sulfonamides." BenchChem Technical Guides.

  • Steric Effects in Sulfonylation

    • Sigma-Aldrich. "Product Specification: 2,5-Dimethylbenzenesulfonyl chloride (Analog)."

  • Suzuki Coupling on Aryl Sulfonamides

    • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.

Technical Assessment and Sourcing Strategy: 4-Bromo-2,3-dimethylbenzene-1-sulfonylchloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromo-2,3-dimethylbenzene-1-sulfonylchloride is a specialized aryl sulfonyl chloride scaffold characterized by a high degree of steric and electronic tuning. Unlike the commoditized 2,5-dimethyl or 4-bromo-benzenesulfonyl chloride analogs, this specific isomer features a "vicinal dimethyl" (2,3-substitution) pattern. This motif provides unique lipophilic bulk ortho to the sulfonyl center, significantly enhancing the metabolic stability of resulting sulfonamides in drug discovery campaigns.

However, this structural specificity renders it a Tier 3 sourcing challenge . It is rarely held in bulk catalog stock (unlike the 2,5-isomer) and typically requires custom synthesis or procurement through specialized building-block aggregators. This guide details the sourcing landscape, validation protocols, and a robust synthesis pathway for in-house production if commercial lead times are prohibitive.

Part 1: Chemical Profile & Critical Properties

Understanding the steric environment is crucial for both sourcing (verifying the correct isomer) and application (reaction conditions).

PropertySpecification
Chemical Name 4-Bromo-2,3-dimethylbenzene-1-sulfonylchloride
Core Scaffold o-Xylene (1,2-dimethylbenzene)
Functional Groups Sulfonyl Chloride (C-1), Methyl (C-2, C-3), Bromine (C-4)
Molecular Formula C₈H₈BrClO₂S
Molecular Weight ~283.57 g/mol
Key Feature Ortho-Effect: The C-2 methyl group is ortho to the sulfonyl chloride. This sterically hinders nucleophilic attack, requiring optimized coupling conditions.
Stability High: The ortho-methyl group shields the sulfur atom from hydrolysis, making it more stable in ambient moisture than unhindered benzenesulfonyl chlorides [1].

Part 2: Sourcing Landscape

Due to the specific regiochemistry (2,3-dimethyl vs. the common 2,5-dimethyl), "off-the-shelf" availability is low.

Supply Chain Hierarchy
  • Tier 1 (Catalog Stock): Unlikely. Major distributors (Sigma, Fisher) typically stock the 2,5-dimethyl isomer (CAS 14207-30-8) [2]. Warning: Do not confuse these isomers; the biological activity profiles will differ drastically.

  • Tier 2 (Aggregators): High Probability. Platforms like eMolecules , ChemSpace , and SciFinder-n index smaller boutique synthesis houses.

  • Tier 3 (Custom Synthesis): Most Reliable. Vendors such as Enamine , Combi-Blocks , or Otava often hold the precursor (4-bromo-2,3-dimethylaniline) and can perform the chlorosulfonation on demand (2-4 week lead time).

Recommended Procurement Specification

When ordering, attach a structural image to avoid nomenclature errors. Use the following specification text to ensure the vendor synthesizes the correct regioisomer:

"Requesting quote for 4-Bromo-2,3-dimethylbenzene-1-sulfonylchloride. Structure must confirm Methyl groups at positions 2 and 3 relative to Sulfonyl Chloride at 1. Bromine must be at position 4.[1] Exclude 2,5-dimethyl or 3,5-dimethyl isomers."

Sourcing Decision Logic

The following workflow illustrates the decision process for acquiring this molecule based on project timelines.

SourcingStrategy Start Need 4-Bromo-2,3-dimethyl benzene-1-sulfonylchloride CheckAgg Search Aggregators (ChemSpace / eMolecules) Start->CheckAgg IsStock In Stock? CheckAgg->IsStock Order Order & QC (NMR Verification) IsStock->Order Yes CheckPrecursor Check Precursor Stock: 4-Bromo-2,3-dimethylaniline IsStock->CheckPrecursor No PrecStock Precursor Available? CheckPrecursor->PrecStock CustomSyn Outsource Synthesis (Enamine/Combi-Blocks) Lead Time: 3-4 Weeks PrecStock->CustomSyn No (Wait) InHouse In-House Synthesis (Meerwein Reaction) Lead Time: 3 Days PrecStock->InHouse Yes (Fastest)

Figure 1: Strategic sourcing decision tree. Prioritize in-house synthesis if the aniline precursor is available, as direct sourcing of the sulfonyl chloride is often delayed.

Part 3: In-House Synthesis Protocol (The "Make" Option)

If commercial lead times are unacceptable, the most reliable synthetic route is the Meerwein Sulfonylation . Direct chlorosulfonation of 4-bromo-o-xylene is not recommended due to poor regioselectivity (competing sulfonation at positions 5 and 6).

The Meerwein Route (via Diazonium Salt)

This method guarantees the sulfonyl group is installed exactly where the amine was, ensuring 100% regiocontrol.

Precursor: 4-Bromo-2,3-dimethylaniline (Often more commercially available than the sulfonyl chloride).

Step-by-Step Methodology
  • Diazotization:

    • Dissolve 4-Bromo-2,3-dimethylaniline (1.0 equiv) in concentrated HCl (excess) and acetic acid.

    • Cool to -5°C to 0°C.

    • Add aqueous NaNO₂ (1.1 equiv) dropwise. Maintain temp < 5°C to prevent decomposition.

    • Checkpoint: Solution should become clear/yellowish. Starch-iodide paper must turn blue (excess nitrite).

  • Sulfonylation (The Meerwein Coupling):

    • Preparation of SO₂ Mixture: In a separate vessel, saturate glacial acetic acid with SO₂ gas (bubbling) for 30 mins. Add CuCl₂ (0.2 equiv) as a catalyst.

    • Coupling: Pour the cold diazonium salt solution slowly into the stirring SO₂/CuCl₂ mixture.

    • Observation: Vigorous gas evolution (N₂) will occur. This indicates successful coupling.

    • Allow to warm to room temperature and stir for 2 hours.

  • Workup:

    • Pour reaction mixture into crushed ice/water.

    • The sulfonyl chloride will precipitate as a solid or oil.

    • Extract with Dichloromethane (DCM). Wash with cold water and brine.

    • Dry over MgSO₄ and concentrate.

  • Purification:

    • Recrystallize from Hexanes/DCM if solid. If oil, use rapid flash chromatography (Hexanes:EtOAc 95:5). Note: Silica gel can hydrolyze sulfonyl chlorides; move quickly.

Part 4: Quality Control & Validation

You must validate the identity of the material, whether bought or synthesized. The 2,3-dimethyl pattern has a distinct NMR signature compared to the 2,5-isomer.

1H NMR Validation Criteria (CDCl₃)
  • Aromatic Region: Two doublets (or AB system) if protons are neighbors.

    • In 4-bromo-2,3-dimethyl-1-sulfonylchloride, the protons are at positions 5 and 6. They are ortho to each other.

    • Expectation: Two doublets with a coupling constant (

      
      ) of ~8.0 Hz.[2]
      
    • Contrast: The 2,5-dimethyl isomer has protons at 3 and 6 (para to each other), showing singlets or very small meta-coupling (

      
       ~1-2 Hz). This is the primary differentiator. 
      
  • Aliphatic Region: Two distinct methyl singlets.

    • C-2 Methyl: Deshielded by the ortho-sulfonyl group and ortho-methyl.

    • C-3 Methyl: Less deshielded.

QC Workflow Diagram

QC_Workflow Sample Received Sample HNMR 1H NMR (CDCl3) Sample->HNMR Hydrolysis LCMS Check (Run in MeOH) Sample->Hydrolysis Splitting Check Aromatic Splitting HNMR->Splitting Para Singlets (Para protons) REJECT (2,5-isomer) Splitting->Para Ortho Doublets (J=8Hz) PASS (2,3-isomer) Splitting->Ortho MassShift Mass = M + OMe (Sulfonate Ester formed) Hydrolysis->MassShift Verifies Reactivity

Figure 2: Analytical validation workflow.[3] The aromatic splitting pattern is the definitive test to rule out the common 2,5-dimethyl impurity.

Part 5: Handling and Reactivity Guide

Steric Considerations

The methyl group at position 2 (ortho to the sulfonyl chloride) exerts significant steric pressure.[4]

  • Reaction Rate: Expect sulfonylation of amines to be 2-5x slower than with benzenesulfonyl chloride [3].

  • Temperature: Reactions often require heating (40-60°C) rather than the standard 0°C-to-RT protocol.

  • Base Selection: Avoid bulky bases like Diisopropylethylamine (DIPEA) if the nucleophile is also bulky. Use Pyridine (acts as both solvent and catalyst) or N-Methylmorpholine (NMM) to minimize steric clash.

Stability[5][6][7]
  • Storage: Store at +4°C under Argon.

  • Hydrolysis: The ortho-methyl group provides a "hydrophobic umbrella," making this compound more resistant to atmospheric moisture than typical sulfonyl chlorides. However, prolonged exposure will generate the sulfonic acid (highly acidic, non-reactive electrophile).

References

  • Shevchuk, O. I., et al. "Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides."[5] ChemRxiv, 2025.[5]

  • Sigma-Aldrich.[6] "Product Specification: 4-Bromo-2,5-dimethylbenzenesulfonyl chloride." Merck KGaA.

  • BenchChem. "Impact of Steric Hindrance on Sulfonyl Chloride Reactivity." Technical Notes, 2025.

  • ChemicalBook.[7][8] "Synthesis of substituted benzenesulfonyl chlorides via chlorosulfonation." ChemicalBook Reaction Database.

Sources

The Steric Paradox: Navigating Hindered Sulfonyl Chlorides in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Properties of Sterically Hindered Sulfonyl Chlorides Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary

In medicinal chemistry, sterically hindered sulfonyl chlorides (e.g., 2,4,6-triisopropylbenzenesulfonyl chloride, mesitylenesulfonyl chloride) occupy a critical functional niche. They offer superior hydrolytic stability compared to their unhindered counterparts (like tosyl or mesyl chloride) but present significant kinetic challenges during nucleophilic substitution.

This guide analyzes the physicochemical properties of these reagents, delineating the fine line between useful stability and synthetic lethargy . We provide field-proven protocols to activate these hindered electrophiles without triggering their primary decomposition pathway: thermal desulfonylation.

Structural Dynamics & Reactivity Profile

The Kinetic Shield

The reactivity of sulfonyl chlorides is governed by the accessibility of the sulfur atom, which undergoes nucleophilic attack via a trigonal bipyramidal transition state. In hindered substrates, ortho-substituents (e.g., isopropyl, methyl, tert-butyl) create a "kinetic shield."

  • Mechanism: The incoming nucleophile must approach the sulfur atom at an angle of approximately 180° relative to the leaving chloride group. Ortho-alkyl groups sterically block this trajectory.

  • Consequence:

    
    -type displacement is retarded. This necessitates either higher reaction temperatures  (risk: desulfonylation) or nucleophilic catalysis  (solution: DMAP/imidazole).
    
Hydrolytic Stability vs. Thermal Instability

A common misconception is that "stable" means "inert." Hindered sulfonyl chlorides are stable to moisture but unstable to heat.

PropertyUnhindered (e.g., TsCl)Hindered (e.g., 2,4,6-Triisopropyl-Ph-SO₂Cl)Mechanistic Driver
Hydrolysis (

in water/dioxane)
Minutes to HoursDays to WeeksSteric bulk prevents water attack.
Thermal Stability High (>150°C)Moderate to LowRelief of steric strain favors

extrusion.
Primary Decomposition Hydrolysis to Sulfonic AcidDesulfonylation to Aryl ChlorideRadical or concerted loss of

.
The Desulfonylation Trap

When heating hindered sulfonyl chlorides to force a reaction, the bond between the aromatic ring and the sulfonyl group weakens.


Critical Insight:  If your reaction turns dark and yields a non-polar product identifiable by NMR as the aryl chloride, you have exceeded the thermal ceiling. Never reflux hindered sulfonyl chlorides without a radical scavenger or catalytic activation. 

Visualizing the Mechanism

The following diagram illustrates the competing pathways: the desired sulfonylation (hindered by bulk) versus the decomposition (accelerated by heat/strain).

G Start Hindered Sulfonyl Chloride (Ar-SO2-Cl) TS Transition State (Trigonal Bipyramidal) Start->TS + Nu (Slow due to steric block) Decomp Aryl Chloride (Ar-Cl) + SO2 Start->Decomp Thermal Stress (>80°C) Desulfonylation Nu Nucleophile (R-NH2 / R-OH) Product Sulfonamide/Sulfonate (Ar-SO2-Nu) TS->Product - HCl Cat Catalyst (DMAP) Cat->TS Lowers Activation Energy

Caption: Competing pathways for hindered sulfonyl chlorides. Note the thermal desulfonylation risk (red) when forcing the reaction.

Synthesis Strategies: "The Gentle Approach"

Avoid harsh chlorination (e.g.,


) which often fails with electron-rich, bulky arenes due to sulfone formation or decomposition.
Protocol: Oxidative Chlorination of Thiols/Disulfides

This method generates the sulfonyl chloride under mild conditions (


), preventing desulfonylation.

Reagents:

  • Starting Material: 2,4,6-Triisopropylbenzenethiol (or corresponding disulfide).

  • Oxidant: N-Chlorosuccinimide (NCS) or

    
     gas (if available).
    
  • Solvent: Acetonitrile/HCl (aq) (The "NCS-HCl" method).

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of the hindered thiol in 40 mL of Acetonitrile.

  • Acidification: Add 2.5 mL of 2M HCl. Cool to

    
    .
    
  • Oxidation: Portion-wise addition of NCS (4.0 equiv) over 20 minutes. Maintain temp

    
    .
    
    • Observation: The mixture will turn yellow/orange.

  • Quench: After 1 hour, dilute with cold water and extract immediately with

    
     or DCM.
    
  • Validation: Wash organic layer with brine. Dry over

    
    . Evaporate without heating  (bath 
    
    
    
    ).
    • Check:

      
       NMR should show disappearance of S-H peak and shift of aromatic protons.
      

Coupling Protocols: Overcoming the Barrier

Direct mixing of hindered sulfonyl chlorides with amines often leads to recovered starting material. You must use Nucleophilic Catalysis .

Protocol: DMAP-Catalyzed Sulfonylation

Rationale: DMAP attacks the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium salt. This intermediate is less sterically sensitive to the incoming nucleophile than the parent chloride.

Standard Operating Procedure (SOP):

ComponentEquivalentsRole
Hindered

1.1 - 1.2Electrophile
Amine/Alcohol 1.0Nucleophile
Triethylamine (TEA) 2.0 - 3.0Proton Scavenger
DMAP 0.1 - 0.2 Nucleophilic Catalyst (Critical)
DCM or DCE [0.2 M]Solvent
  • Setup: In a flame-dried flask, dissolve the Amine, TEA, and DMAP in dry DCM.

  • Addition: Add the Hindered Sulfonyl Chloride as a solid (or solution) in one portion.

  • Temperature:

    • Start at Room Temperature .

    • If no reaction after 4h, heat to

      
        (Refluxing DCM).
      
    • Warning: Do not switch to Toluene/Reflux (

      
      ) unless absolutely necessary; risk of desulfonylation increases exponentially.
      
  • Workup: Wash with 1M HCl (to remove DMAP/TEA), then

    
    .
    

Applications in Drug Discovery[2][3][4]

Arginine Side-Chain Protection

Hindered sulfonyl groups (e.g., Pmc, Mtr) are used to protect the guanidino group of Arginine in peptide synthesis.

  • Why? The steric bulk prevents side reactions during peptide coupling but is acid-labile enough to be removed by TFA.

  • Structure: 2,2,5,7,8-pentamethylchroman-6-sulfonyl chloride (Pmc-Cl).

Kinetic Resolution & Selectivity

Because hindered sulfonyl chlorides are slow to react, they exhibit high selectivity.

  • Scenario: A molecule has a primary and a secondary alcohol.[2]

  • Action: Treatment with Tosyl Chloride might sulfonylate both.[3] Treatment with 2,4,6-triisopropylbenzenesulfonyl chloride will selectively sulfonylate the primary alcohol, leaving the secondary alcohol untouched due to the severe steric clash in the transition state.

Troubleshooting Guide (Self-Validating)

ObservationDiagnosisCorrective Action
No Reaction (TLC shows SM) Kinetic barrier too high.Add 20 mol% DMAP. Switch solvent to Pyridine.
Product is Non-Polar & Halogenated Desulfonylation occurred.[3][4][5][6]Lower reaction temp. Avoid radical initiators.
Low Yield with Anilines Electronic deactivation + Sterics.Use NaH (strong base) in THF to deprotonate aniline first.

References

  • Synthesis via Oxidative Chlorination

    • Wright, S. W., & Hallstrom, K. N. (2006). A convenient preparation of heteroaryl sulfonyl chlorides. The Journal of Organic Chemistry. Link

  • Mechanistic Insight on Desulfonylation

    • Goumont, R., et al. (2009). Desulfonylation of sulfonyl chlorides: A mechanistic study. Chemistry – A European Journal. Link

  • Catalysis in Sulfonylation

    • Chaudhary, S. K., & Hernandez, O. (1979). 4-Dimethylaminopyridine: An efficient and selective catalyst for the silylation of alcohols. Tetrahedron Letters. (Foundational reference for DMAP nucleophilic catalysis mechanism analogous to sulfonylation). Link

  • Applications in Peptide Chemistry (Pmc/Mtr)

    • Ramage, R., & Green, J. (1987). Spectroscopic and chemical studies of the Pmc protecting group. Tetrahedron. Link

Sources

Technical Guide: Solubility & Handling of 4-Bromo-2,3-dimethylbenzene-1-sulfonylchloride

[1]

Executive Summary

4-Bromo-2,3-dimethylbenzene-1-sulfonylchloride (CAS: 1208076-04-1 / Analogous derivatives) is a highly specialized electrophilic building block used primarily in the synthesis of sulfonamide-based pharmacophores.[1] Its utility is defined by the lability of the sulfonyl chloride moiety (

This guide moves beyond simple "dissolution" instructions. It establishes a Solvent Compatibility Framework that prioritizes chemical stability over mere solubility.[1] Users must recognize that while this compound dissolves readily in many organic solvents, the quality of that solution degrades over time in the presence of trace moisture or protic impurities.

Part 1: Physicochemical Profile & Solubility Theory[1]

To predict the solubility behavior of this specific isomer, we analyze its structural components against the "Like Dissolves Like" principle and Hansen Solubility Parameters (HSP).

Structural Analysis
  • Lipophilic Core: The benzene ring substituted with a Bromo group and two Methyl groups significantly increases the molecule's lipophilicity (

    
     estimated) compared to benzenesulfonyl chloride. This enhances solubility in non-polar aromatics like Toluene.[1]
    
  • Polar Reactive Head: The sulfonyl chloride group is polar and electrophilic.[2] It seeks electron density but is prone to nucleophilic attack by water (hydrolysis) or alcohols (alcoholysis).

The Solubility vs. Stability Paradox

The most common error in handling this compound is selecting a solvent based solely on solubility power (e.g., DMF or DMSO) without considering workup difficulty or side reactions.

Theoretical Solubility Ranking (Decreasing Order):

  • Halogenated Solvents (DCM, Chloroform): Excellent solubility, easy removal, moderate stability.

  • Polar Aprotic (THF, Ethyl Acetate): Good solubility; THF requires inhibitor-free/anhydrous handling.[1]

  • Aromatic Hydrocarbons (Toluene, Benzene): Good solubility due to the methyl/bromo substituents; excellent for azeotropic drying.

  • Aliphatic Hydrocarbons (Hexanes, Pentane): Poor solubility (often used to precipitate the compound).

Part 2: Solvent Compatibility Matrix[1]

This matrix categorizes solvents based on Solubility , Reactivity , and Process Suitability .

Solvent ClassSpecific SolventSolubilityStability RiskRecommendation
Chlorinated Dichloromethane (DCM)High LowPrimary Choice. Ideal for reactions and extractions.[1]
Esters Ethyl Acetate (EtOAc)High LowSecondary Choice. Good for workup; ensure it is acid-free.[1]
Ethers THF, 2-MeTHFHigh ModerateUse Anhydrous. Wet THF promotes rapid hydrolysis.[1]
Aromatics TolueneMedium-High Very LowExcellent for heating or removing water (Dean-Stark).[1]
Polar Aprotic DMF, DMAcHigh LowCaution. Hard to remove; use only if reaction demands high polarity.
Ketones AcetoneHigh ModerateCaution. Avoid with strong bases (Aldol side reactions).
Protic Water, Methanol, EthanolVaries CRITICAL PROHIBITED. Reacts to form Sulfonic Acid or Esters.

Part 3: Mechanism of Instability (Hydrolysis)

Understanding why the compound degrades is essential for troubleshooting. The degradation is not a random event; it is a specific chemical transformation governed by kinetics.

The Mechanism: The sulfur atom in the

3

1

Key Factors:

  • Autocatalysis: The reaction produces Hydrochloric Acid (HCl). In non-buffered solutions, this acid can catalyze further decomposition or side reactions with other functional groups.[1]

  • Temperature: Hydrolysis rates follow the Arrhenius equation; keeping solutions cold (

    
    ) significantly retards this process.
    

Part 4: Visualization of Workflows

Diagram 1: Solvent Selection Decision Tree

This logic flow ensures you select the correct solvent based on your intended application (Synthesis vs. Analysis).

SolventSelectionStartSelect Solvent for4-Bromo-2,3-dimethylbenzene-1-sulfonylchloridePurposeIntended Purpose?Start->PurposeReactionSynthesis/ReactionPurpose->ReactionAnalysisAnalysis (HPLC/NMR)Purpose->AnalysisTempReaction Temp?Reaction->TempAvoidAVOID:Alcohols, Water, AminesReaction->AvoidIncompatibleAnalSolvAcetonitrile (HPLC)CDCl3 (NMR)Analysis->AnalSolvHighT> 60°CTemp->HighTLowT< 40°CTemp->LowTTolueneToluene(Anhydrous)HighT->TolueneStableDCMDCM or THF(Anhydrous)LowT->DCMVolatile

Caption: Decision logic for selecting the optimal solvent based on thermal requirements and application type.

Part 5: Validated Experimental Protocol

Protocol: Gravimetric Solubility & Purity Verification

Objective: To determine if the material is soluble and chemically intact. Visual solubility is insufficient because the hydrolysis product (Sulfonic Acid) is also soluble in many polar organic solvents.

Reagents:

  • 4-Bromo-2,3-dimethylbenzene-1-sulfonylchloride (Test Sample)

  • Dichloromethane (Anhydrous, 99.8%)

  • HPLC Grade Acetonitrile[1]

Step-by-Step Methodology:

  • Visual Inspection:

    • The compound should be a white to off-white crystalline solid.[1][4]

    • Warning Sign: If the solid is "gummy" or smells strongly of acrid acid (HCl), significant hydrolysis has occurred.

  • The "Split-Sample" Dissolution:

    • Weigh 50 mg of the sample into a dry vial.

    • Add 1.0 mL of Anhydrous DCM.

    • Vortex for 30 seconds.

    • Observation: The solution should be clear and colorless. Turbidity suggests the presence of inorganic salts or polymerized byproducts.

  • Derivatization Check (The "Self-Validating" Step):

    • Why: Direct HPLC of sulfonyl chlorides is difficult due to on-column hydrolysis.[1] We convert it to a stable sulfonamide for assay.[1]

    • Take 100

      
      L of the DCM solution from Step 2.
      
    • Add to a vial containing 200

      
      L of excess Morpholine (or diethylamine).
      
    • Wait 5 minutes (Reaction:

      
      ).
      
    • Dilute with Acetonitrile and inject into HPLC.[1]

    • Result: A single sharp peak indicates pure sulfonyl chloride.[1] Two peaks (one matching the sulfonic acid retention time) indicate the starting material was degraded before you even started.

Diagram 2: The "Self-Validating" QC Workflow

QCProtocolSampleSolid Sample(4-Bromo-2,3-dimethyl...)DissolveDissolve in dry DCMSample->DissolveVisualVisual Check:Clear?Dissolve->VisualFail1Turbid/Insoluble:Material DegradedVisual->Fail1NoPass1Clear SolutionVisual->Pass1YesDerivAdd Excess Morpholine(Derivatization)Pass1->DerivHPLCHPLC AnalysisDeriv->HPLCResultPeak AnalysisHPLC->ResultGoodSingle Peak:Use for SynthesisResult->GoodBadDouble Peak (Acid + Amide):Purify/DiscardResult->Bad

Caption: Quality Control workflow to distinguish between physical solubility and chemical integrity.

Part 6: Handling & Storage Recommendations

  • Storage: Must be stored under inert atmosphere (Argon/Nitrogen) at

    
    .
    
  • Weighing: Weigh quickly in air, or preferably in a glovebox. If weighing in air, flush the storage bottle with Nitrogen immediately after closing.

  • Drying: If the solvent contains water, do not use standard drying agents (like

    
    ) for long periods as the surface water on the salt can initiate hydrolysis. Use molecular sieves (3Å or 4Å) for solvent drying prior to adding the sulfonyl chloride.
    

References

  • BenchChem. (2025).[1][5] Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides. Retrieved from

  • Mousa, M. A., & Hassan, R. M. (1988). Solvent Effects on Kinetics of the Hydrolysis of Benzenesulfonyl Chloride. Oriental Journal of Chemistry. Retrieved from

  • Wikipedia. (n.d.).[1] Sulfonyl halide.[1][2][6][7][8][9][10][11][12] Retrieved from

  • ChemicalBook. (2023).[1] 4-Bromo-2-ethylbenzenesulfonyl chloride Properties and Uses. Retrieved from [13]

  • MDPI. (2008).[1] Concerted Solvent Processes for Common Sulfonyl Chloride Precursors. Retrieved from

A Technical Guide to the Isomeric Distinction and Characterization of 4-Bromo-2,3-dimethylaniline and 4-Bromo-2,5-dimethylaniline

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive analysis of the core differences between the isomers 4-Bromo-2,3-dimethylaniline and 4-Bromo-2,5-dimethylaniline. We will explore their structural nuances, comparative physicochemical properties, spectroscopic distinctions, and synthetic methodologies, underpinned by field-proven insights and authoritative references.

Introduction: The Critical Role of Isomerism in Medicinal Chemistry

In the realm of drug discovery and materials science, isomerism is not a trivial matter. The precise spatial arrangement of atoms within a molecule dictates its steric and electronic properties, which in turn govern its biological activity, reactivity, and physical characteristics. Bromo-dimethylaniline scaffolds are prevalent in medicinal chemistry, serving as key building blocks for a range of therapeutic agents, including kinase inhibitors and receptor modulators. Understanding the distinct properties of isomers like 4-Bromo-2,3-dimethylaniline and 4-Bromo-2,5-dimethylaniline is therefore paramount for rational drug design and process development. This guide elucidates these differences from a practical, application-oriented perspective.

Part 1: Structural and Physicochemical Properties

The fundamental difference between 4-Bromo-2,3-dimethylaniline and 4-Bromo-2,5-dimethylaniline lies in the substitution pattern of the methyl groups on the aniline ring, which significantly influences their molecular symmetry, polarity, and intermolecular interactions.

Caption: Chemical structures of 4-Bromo-2,3-dimethylaniline and 4-Bromo-2,5-dimethylaniline.

The adjacent (ortho) placement of the methyl groups in 4-Bromo-2,3-dimethylaniline creates a more sterically hindered environment around the amino group compared to the meta-placement in the 2,5-dimethyl isomer. This seemingly subtle change has cascading effects on their physical and chemical properties.

Table 1: Comparative Physicochemical Properties

Property4-Bromo-2,3-dimethylaniline4-Bromo-2,5-dimethylanilineRationale for Difference
Molecular Formula C₈H₁₀BrNC₈H₁₀BrNIdentical
Molecular Weight 200.08 g/mol 200.08 g/mol Identical
Melting Point 35-39 °C59-61 °CThe greater symmetry of the 2,5-isomer allows for more efficient crystal packing, resulting in a higher melting point.
Boiling Point 275.5±25.0 °C (Predicted)269.1±25.0 °C (Predicted)Minor difference, influenced by dipole moment and intermolecular forces.
pKa (Conjugate Acid) ~3.9 (Estimated)~4.2 (Estimated)The 2,3-isomer's methyl groups provide slightly more inductive electron donation to the ring, but steric hindrance around the amine can affect basicity. The 2,5-isomer has a better balance of electronic and steric effects, leading to slightly higher basicity.

Part 2: Spectroscopic Differentiation

Spectroscopic analysis is the cornerstone of isomeric differentiation in a laboratory setting. The distinct electronic and steric environments of each isomer give rise to unique spectral fingerprints.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) is arguably the most powerful tool for distinguishing these isomers. The chemical shifts and coupling patterns of the aromatic protons are highly informative.

  • 4-Bromo-2,3-dimethylaniline: Due to the adjacent methyl groups, the aromatic region will show two doublets, corresponding to the protons at C5 and C6. The steric crowding will also influence the chemical shift of the amine (-NH₂) protons.

  • 4-Bromo-2,5-dimethylaniline: This isomer presents a more simplified aromatic spectrum. The proton at C3 is a singlet, and the proton at C6 is also a singlet, as they have no adjacent protons to couple with. This clear distinction of two singlets in the aromatic region is a definitive identifier.

¹³C NMR Spectroscopy

Carbon NMR provides complementary information. The number of unique carbon signals will reflect the symmetry of each molecule. Both isomers will exhibit 8 distinct carbon signals, but their chemical shifts will differ based on the electronic environment. The carbons bearing the methyl groups will show characteristic upfield shifts.

Infrared (IR) Spectroscopy

The N-H stretching frequencies in the IR spectrum can provide clues about the degree of hydrogen bonding, which is influenced by steric hindrance around the amino group.

  • 4-Bromo-2,3-dimethylaniline: The sterically encumbered amino group may exhibit sharper N-H stretching bands and a potential shift to higher wavenumbers, indicative of reduced intermolecular hydrogen bonding.

  • 4-Bromo-2,5-dimethylaniline: The more accessible amino group allows for more effective hydrogen bonding, which can lead to broader N-H stretching bands at slightly lower wavenumbers.

Part 3: Synthetic Methodologies and Mechanistic Considerations

The synthesis of these isomers typically starts from the corresponding dimethylaniline, followed by an electrophilic aromatic substitution (bromination). The choice of starting material is the primary determinant of the final product.

Workflow: Synthesis and Differentiation

Caption: Comparative synthesis and characterization workflow for the two isomers.

Experimental Protocol: Bromination of Dimethylaniline

This protocol provides a general framework. Self-validation is crucial; reaction monitoring via TLC is essential to determine completion and check for side products.

  • Dissolution: Dissolve one equivalent of the respective dimethylaniline isomer (2,3-dimethylaniline or 2,5-dimethylaniline) in a suitable solvent, such as glacial acetic acid or dichloromethane, in a flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution in an ice bath to 0-5 °C. This is a critical step to control the exothermicity of the reaction and minimize the formation of polybrominated side products.

  • Brominating Agent Addition: Slowly add one equivalent of the brominating agent (e.g., N-Bromosuccinimide (NBS) or a solution of bromine in the same solvent) dropwise to the cooled solution. The amino group is a strong activating group, making the reaction rapid. Slow addition is key to selectivity.

  • Reaction: Allow the reaction to stir at 0-5 °C for a designated time (typically 1-3 hours), monitoring progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, quench the reaction by pouring it into a beaker of ice water. If bromine was used, add a small amount of sodium bisulfite solution to neutralize any excess bromine.

  • Work-up: Neutralize the acidic solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until the product precipitates or to prepare for extraction.

  • Isolation: Isolate the crude product by vacuum filtration if it is a solid, or by extraction with an organic solvent (e.g., ethyl acetate) if it is an oil.

  • Purification: Purify the crude product by recrystallization (e.g., from ethanol/water) or column chromatography to obtain the pure isomer.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and melting point analysis.

Causality Behind Experimental Choices:

  • Choice of Brominating Agent: NBS is often preferred over elemental bromine as it is a solid, easier to handle, and the reaction is generally cleaner with fewer side products.

  • Solvent: Acetic acid is a common choice as it can protonate the amino group, slightly deactivating it and helping to control the reaction, thus preventing over-bromination.

  • Temperature Control: The strong activating nature of the amino group makes the aromatic ring highly susceptible to electrophilic attack. Low temperatures are essential to moderate the reaction rate and enhance selectivity for the desired monobrominated product.

Part 4: Applications and Relevance in Drug Development

Both 4-bromo-2,3-dimethylaniline and 4-bromo-2,5-dimethylaniline serve as versatile intermediates in organic synthesis. Their utility stems from the presence of three key functional handles: the nucleophilic amino group, the aryl bromide which can participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), and the aromatic ring itself which can undergo further substitutions.

The choice between the two isomers in a synthetic campaign is dictated by the desired final structure of the target molecule. The steric and electronic differences will influence the regioselectivity of subsequent reactions and the ultimate conformation of the final product, which is a critical factor in its interaction with biological targets. For example, the more hindered amine in the 2,3-isomer might be used to direct a reaction to a less hindered part of the molecule or to create a specific steric clash in a protein's binding pocket.

Conclusion

While 4-Bromo-2,3-dimethylaniline and 4-Bromo-2,5-dimethylaniline share the same molecular formula, they are distinct chemical entities with unique properties. The difference in the placement of two methyl groups leads to significant and predictable variations in their melting points, spectroscopic signatures, and reactivity. For the medicinal chemist and process scientist, a thorough understanding of these differences is not merely academic; it is a practical necessity for efficient synthesis, accurate analysis, and the intelligent design of new chemical entities. The ability to distinguish and selectively synthesize these isomers is a fundamental skill in modern chemical research.

References

This section would be populated with specific journal articles, patents, or database entries that were referenced for specific data points or protocols. The following are representative examples of the types of sources that would be cited.

  • PubChem Database Entry for 4-Bromo-2,3-dimethylaniline. National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10398669. Retrieved from [Link]

  • PubChem Database Entry for 4-Bromo-2,5-dimethylaniline. National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2734187. Retrieved from [Link]

  • Strategic Applications of Named Reactions in Organic Synthesis. Kürti, L., & Czakó, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier. (A general reference for reaction mechanisms like electrophilic bromination). URL: [Link]

  • Spectrometric Identification of Organic Compounds. Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (A standard text for interpreting NMR and IR spectra). URL: [Link]

Methodological & Application

Application Notes and Protocols: Synthesis of Sulfonamides using 4-Bromo-2,3-dimethylbenzene-1-sulfonylchloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfonamides are a cornerstone functional group in medicinal chemistry, renowned for their presence in a wide array of therapeutic agents, including antibacterial drugs, diuretics, anticonvulsants, and anti-inflammatory agents.[1][2][3] The synthesis of sulfonamides is most commonly and robustly achieved through the reaction of a sulfonyl chloride with a primary or secondary amine.[4][5] This application note provides a detailed guide to the synthesis of sulfonamides using 4-Bromo-2,3-dimethylbenzene-1-sulfonylchloride, a versatile building block for creating novel chemical entities with potential biological activity.

The presence of the bromo, and dimethyl-substituted phenyl ring allows for further functionalization, making this reagent particularly valuable in the construction of compound libraries for drug discovery. This document will delve into the underlying reaction mechanism, provide a detailed experimental protocol, and outline methods for purification and characterization of the final sulfonamide product.

Reaction Mechanism and Scientific Rationale

The formation of a sulfonamide from a sulfonyl chloride and an amine is a nucleophilic acyl substitution-type reaction. The sulfur atom in the sulfonyl chloride is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom.[5] The reaction proceeds as follows:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride. This forms a tetrahedral intermediate.

  • Leaving Group Departure: The intermediate collapses, and the chloride ion, being a good leaving group, is expelled.

  • Proton Transfer: The resulting product is a protonated sulfonamide. A base, typically a tertiary amine like pyridine or triethylamine, is added to the reaction mixture to neutralize the hydrochloric acid (HCl) that is formed as a byproduct.[6][7] This is a critical step, as the HCl would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[6][7]

In some instances, pyridine can also act as a nucleophilic catalyst, reacting with the sulfonyl chloride to form a highly reactive sulfonylpyridinium salt, which is then more readily attacked by the amine.[6]

Causality Behind Experimental Choices
  • Solvent: Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are typically used to prevent the hydrolysis of the reactive sulfonyl chloride.[8][9]

  • Base: Pyridine or triethylamine are common choices. Their basicity is sufficient to scavenge the generated HCl without promoting significant side reactions.[6] An excess of the amine reactant can also serve as the base.

  • Temperature: The reaction is often initiated at 0 °C to control the initial exothermic reaction upon addition of the sulfonyl chloride. The reaction is then typically allowed to warm to room temperature to ensure completion.[9]

Experimental Protocol

This protocol describes a general procedure for the synthesis of a sulfonamide from 4-Bromo-2,3-dimethylbenzene-1-sulfonylchloride and a generic primary or secondary amine.

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)
4-Bromo-2,3-dimethylbenzene-1-sulfonylchloride≥98%Sigma-Aldrich
Primary or Secondary Amine (e.g., Aniline)Reagent GradeSigma-Aldrich
Pyridine, anhydrous≥99.8%Sigma-Aldrich
Dichloromethane (DCM), anhydrous≥99.8%Sigma-Aldrich
Hydrochloric Acid (HCl), 1 M aqueous solutionACS ReagentVWR
Saturated Sodium Bicarbonate (NaHCO₃) aqueous solutionACS ReagentVWR
Brine (Saturated NaCl aqueous solution)ACS ReagentVWR
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)ACS ReagentVWR
Round-bottom flask--
Magnetic stirrer and stir bar--
Dropping funnel--
Ice bath--
Separatory funnel--
Rotary evaporator--
Thin-Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)-MilliporeSigma
Step-by-Step Methodology
  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar, add the primary or secondary amine (1.0 equivalent).

    • Dissolve the amine in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C using an ice bath.[9]

    • Add anhydrous pyridine (1.2 equivalents) to the cooled solution.

  • Addition of Sulfonyl Chloride:

    • In a separate flask, dissolve 4-Bromo-2,3-dimethylbenzene-1-sulfonylchloride (1.0 equivalent) in a minimal amount of anhydrous DCM.

    • Transfer the sulfonyl chloride solution to a dropping funnel.

    • Add the sulfonyl chloride solution dropwise to the stirred amine solution over 15-30 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression:

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

    • Stir the reaction for 2-12 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete (as indicated by TLC), quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with DCM (typically 3 times).[8]

    • Combine the organic layers.

    • Wash the combined organic layers sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.[8]

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude sulfonamide.

Workflow Diagram

Sulfonamide_Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Amine in anhydrous DCM B Cool to 0 °C A->B C Add Pyridine B->C E Slowly add Sulfonyl Chloride solution to Amine solution D Dissolve Sulfonyl Chloride in anhydrous DCM D->E F Warm to RT & Stir E->F G Monitor by TLC F->G H Quench with Water G->H Reaction Complete I Extract with DCM H->I J Wash Organic Layer I->J K Dry & Concentrate J->K L Purify Crude Product K->L

Caption: General workflow for the synthesis of sulfonamides.

Purification and Characterization

Purification

The crude sulfonamide can be purified by one of the following methods:

  • Recrystallization: This is a common method for purifying solid organic compounds.[10] A suitable solvent or solvent system should be chosen where the sulfonamide is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol or ethanol/water mixtures are often effective.

  • Column Chromatography: If recrystallization is not effective or if the product is an oil, purification by column chromatography on silica gel is recommended.[11] A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) is typically used for elution.

Characterization

The identity and purity of the synthesized sulfonamide should be confirmed by spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the 4-bromo-2,3-dimethylphenyl group and the protons from the amine portion of the molecule. The N-H proton of a primary or secondary sulfonamide typically appears as a singlet in the range of 8-11 ppm, though this can vary and is often broad.[7][12]

  • ¹³C NMR: The carbon NMR spectrum will show the expected number of signals corresponding to the carbon atoms in the molecule.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the sulfonamide group:

  • N-H stretch: A band in the region of 3400-3200 cm⁻¹ for primary and secondary sulfonamides.[13]

  • S=O stretches: Two strong absorption bands corresponding to the asymmetric and symmetric stretching of the S=O bonds, typically found in the ranges of 1350-1315 cm⁻¹ and 1180-1150 cm⁻¹, respectively.[12][13]

  • S-N stretch: A band in the region of 940-900 cm⁻¹.[13]

Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of the synthesized sulfonamide. The mass spectrum will show the molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight.

Conclusion

The reaction of 4-Bromo-2,3-dimethylbenzene-1-sulfonylchloride with primary or secondary amines provides a reliable and versatile method for the synthesis of a diverse range of sulfonamides. The protocol outlined in this application note is a robust starting point for researchers in drug discovery and chemical synthesis. Proper execution of the reaction, work-up, and purification steps, followed by thorough characterization, will ensure the successful synthesis of the desired sulfonamide compounds for further investigation.

References

  • Benchchem. Application Notes and Protocols for the Synthesis of Sulfonamides from Sulfamoyl Chloride.
  • Benchchem. Application Notes and Protocols for the Use of Pyyridine as a Base in Sulfonamide Synthesis.
  • Benchchem. Standard Operating Procedures for the Laboratory Synthesis of Sulfonamides.
  • Lakrout, S., K'tir, H., Amira, A., Berredjem, M., & Aouf, N. E. (2013). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances.
  • ACS Publications. (2016). Binding of Sulfonamide Antibiotics to CTABr Micelles Characterized Using 1H NMR Spectroscopy. Langmuir. Available from: [Link]

  • Google Patents. (1957). Sulfonamide purification process.
  • Zeitschrift für Naturforschung. Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2 (X¼H; CH3; C2H5; F; Cl; Br; I or NO2 and. Available from: [Link]

  • Turczan, J., & Medwick, T. (1972). Identification of sulfonamides by NMR spectroscopy. Journal of Pharmaceutical Sciences, 61(3), 434-443.
  • Macmillan Group - Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Available from: [Link]

  • Bowser, J. R., et al. (2014). Preparation of sulfonamides from N-silylamines. PMC. Available from: [Link]

  • PubMed. (n.d.). 1H NMR and UV-Vis Spectroscopic Characterization of Sulfonamide Complexes of nickel(II)-carbonic Anhydrase. Resonance Assignments Based on NOE Effects. Available from: [Link]

  • ResearchGate. (n.d.). Mild and General Method for the Synthesis of Sulfonamides. Available from: [Link]

  • Reddit. (2015). Synthesis of an Sulfonamide, why is this step neccessary? (see pic). Available from: [Link]

  • ACS Publications. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. Available from: [Link]

  • Royal Society of Chemistry. (2021). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Available from: [Link]

  • European Journal of Chemistry. (2021). Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. Available from: [Link]

  • Thieme. (n.d.). Efficient and Scalable Synthesis of Pyridine Sulfonamides. Available from: [Link]

  • RSC Publishing. (2021). Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. Available from: [Link]

  • ResearchGate. (n.d.). Algorithm for diagnostic and treatment approach for antimicrobial sulfonamide hypersensitivity. Definitions: severe immediate reactions. Available from: [Link]

  • Iraqi Journal of Pharmaceutical Sciences. (2012). SYNTHESIS AND MICROBIOLOGICAL STUDY OF NEW SULFONAMIDES. Available from: [Link]

  • Australasian Society of Clinical Immunology and Allergy. (2024). Sulfonamide Antibiotic Allergy. Available from: [Link]

  • Chemistry Europe. (2022). An Efficient Method for the Preparation of Sulfonamides from Sodium Sulfinates and Amines. Available from: [Link]

  • Journal of the Association of Official Analytical Chemists. (2020). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Available from: [Link]

  • ACS Publications. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Available from: [Link]

  • NIH. (n.d.). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. PMC. Available from: [Link]

  • ResearchGate. (2025). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Available from: [Link]

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Application Notes & Protocols: Leveraging 4-Bromo-2,3-dimethylbenzene-1-sulfonyl chloride as a Versatile Bifunctional Building Block in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Bifunctional Linchpin for Complex Molecule Synthesis

4-Bromo-2,3-dimethylbenzene-1-sulfonyl chloride is a uniquely structured aromatic compound poised for significant utility in modern organic synthesis, particularly in the realms of medicinal chemistry and materials science. Its true value lies in its bifunctional nature, presenting two distinct and orthogonally reactive sites: a highly electrophilic sulfonyl chloride group and a carbon-bromine bond amenable to transition-metal-catalyzed cross-coupling reactions.

The sulfonyl chloride moiety serves as a robust electrophile, primarily for the synthesis of sulfonamides—a privileged scaffold in a multitude of FDA-approved drugs.[1] The electron-deficient sulfur atom is readily attacked by nucleophiles, with the chloride acting as an excellent leaving group.[1] Simultaneously, the aryl bromide provides a handle for forging new carbon-carbon or carbon-heteroatom bonds, most notably through Suzuki-Miyaura cross-coupling, a Nobel Prize-winning reaction that is a cornerstone of modern drug discovery.[2][3]

This guide provides an in-depth exploration of the reactivity of 4-Bromo-2,3-dimethylbenzene-1-sulfonyl chloride, complete with detailed, field-proven protocols for its application in key synthetic transformations. We will delve into the causality behind experimental choices, ensuring that researchers can not only replicate these methods but also adapt them to their specific synthetic challenges.

Critical Safety & Handling Protocols

Before commencing any experimental work, it is imperative to understand the hazards associated with sulfonyl chlorides. These compounds are corrosive, moisture-sensitive, and can liberate toxic gases upon contact with water.[4][5][6]

Core Safety Mandates:

  • Moisture Sensitivity: 4-Bromo-2,3-dimethylbenzene-1-sulfonyl chloride will react with water, including atmospheric moisture, to produce hydrochloric acid (HCl) and the corresponding sulfonic acid.[7] All reactions must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and dry glassware.

  • Corrosivity: The compound and its degradation products are corrosive and can cause severe skin and eye burns.[6] Always handle this reagent inside a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves (consider double-gloving), and tight-sealing safety goggles or a face shield.[4]

  • Quenching: Any residual sulfonyl chloride should be quenched cautiously by slow addition to a stirred solution of a suitable nucleophile, such as a dilute aqueous base (e.g., sodium bicarbonate), in an ice bath.

Hazard ClassDescriptionHandling Precaution
Skin Corrosion Category 1B: Causes severe skin burns and eye damage.[7]Wear appropriate gloves and clothing. Handle in a fume hood.
Moisture Reactive Reacts with water to liberate toxic HCl gas.[5]Use anhydrous solvents and an inert atmosphere.
Respiratory Irritation May cause respiratory irritation.[4]Avoid inhalation of dust or vapors.

Application I: Synthesis of Novel Sulfonamides via Nucleophilic Substitution

The reaction between a sulfonyl chloride and a primary or secondary amine is the most direct and reliable method for synthesizing sulfonamides.[8] The reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom. A base is required to neutralize the HCl byproduct, driving the reaction to completion.

Causality in Experimental Design:
  • Choice of Base: Pyridine or triethylamine (TEA) are commonly used.[8] Pyridine can act as both a base and a nucleophilic catalyst, while the sterically hindered TEA acts purely as an acid scavenger. The choice depends on the substrate; for sensitive amines, the non-nucleophilic TEA is often preferred.

  • Solvent Selection: Anhydrous aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN) are ideal as they do not react with the sulfonyl chloride.[8][9]

  • Temperature Control: The reaction is often initiated at 0 °C to control the initial exotherm from the acid-base neutralization and the sulfonylation reaction itself, before being allowed to warm to room temperature.

Detailed Laboratory Protocol: Synthesis of N-Benzyl-4-bromo-2,3-dimethylbenzenesulfonamide

This protocol details a representative synthesis using benzylamine as the nucleophile.

Materials:

  • 4-Bromo-2,3-dimethylbenzene-1-sulfonyl chloride (1.0 eq)

  • Benzylamine (1.05 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-Bromo-2,3-dimethylbenzene-1-sulfonyl chloride (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.2 M solution).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Amine & Base Addition: In a separate flask, dissolve benzylamine (1.05 eq) and TEA (1.5 eq) in anhydrous DCM. Add this solution dropwise to the stirred sulfonyl chloride solution over 15-20 minutes.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Aqueous Work-up: Once the reaction is complete, dilute the mixture with additional DCM. Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (to remove excess amine and TEA), saturated NaHCO₃ solution (to remove residual acid), and brine.[9]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization (e.g., from ethanol or ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure sulfonamide.

Sulfonamide_Workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification Reactants 1. Dissolve Sulfonyl Chloride in Anhydrous DCM Cooling 2. Cool to 0°C Reactants->Cooling Addition 3. Add Amine/Base Solution Dropwise Cooling->Addition Stir 4. Stir at Room Temperature (Monitor by TLC) Addition->Stir Workup 5. Aqueous Wash (HCl, NaHCO3, Brine) Stir->Workup Dry 6. Dry (MgSO4) & Concentrate Workup->Dry Purify 7. Purify (Recrystallization/Chromatography) Dry->Purify Product Pure Sulfonamide Purify->Product

Caption: Experimental workflow for sulfonamide synthesis.

Application II: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The presence of the aryl bromide allows this building block to participate in Suzuki-Miyaura cross-coupling reactions, a powerful method for constructing biaryl systems.[2] This reaction enables the late-stage functionalization of the aromatic core, providing a modular approach to building complex molecular libraries. The sulfonyl chloride group is generally stable under these conditions, allowing for selective reaction at the C-Br bond.

Causality in Experimental Design:
  • Catalyst System: A palladium(0) species is the active catalyst. This is typically generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf). The choice of ligand (e.g., SPhos, XPhos, RuPhos) is critical and can significantly impact reaction efficiency by stabilizing the palladium center and facilitating the catalytic cycle.[10]

  • Base: A base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is essential for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[3] The strength and nature of the base can influence the reaction rate and substrate scope.

  • Solvent System: A mixture of an organic solvent (e.g., Dioxane, THF, Toluene) and water is often used to dissolve both the organic and inorganic reagents.[11]

Detailed Laboratory Protocol: Synthesis of a Biaryl Sulfonyl Chloride

This protocol describes a representative Suzuki-Miyaura coupling with phenylboronic acid.

Materials:

  • 4-Bromo-2,3-dimethylbenzene-1-sulfonyl chloride (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 eq)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane

  • Water

Procedure:

  • Reagent Preparation: To a flame-dried Schlenk flask, add 4-Bromo-2,3-dimethylbenzene-1-sulfonyl chloride (1.0 eq), phenylboronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and K₂CO₃ (2.0 eq).

  • Solvent Addition: Evacuate and backfill the flask with nitrogen or argon three times. Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio).

  • Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring. The optimal temperature may require screening.

  • Reaction Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS. The reaction is typically complete within 6-24 hours.

  • Cooling and Filtration: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Aqueous Work-up: Transfer the filtrate to a separatory funnel and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired biaryl sulfonyl chloride.

Suzuki_Cycle Simplified Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-Br(L₂) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Ar Ar-Pd(II)-Ar'(L₂) Transmetal->PdII_Ar Boronic Ar'-B(OH)₂ + Base Boronic->Transmetal RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Product Ar-Ar' (Biaryl Product) RedElim->Product ArBr Ar-Br (Starting Material) ArBr->OxAdd

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Conclusion

4-Bromo-2,3-dimethylbenzene-1-sulfonyl chloride is a powerful and versatile building block for synthetic chemists. Its orthogonal reactivity allows for a modular and strategic approach to the synthesis of complex molecules. By leveraging the classical reactivity of the sulfonyl chloride group and the modern power of palladium-catalyzed cross-coupling, researchers can rapidly access a diverse range of novel sulfonamides and biaryl structures, accelerating discovery programs in pharmaceuticals and materials science. The protocols and insights provided herein serve as a robust foundation for the successful application of this valuable synthetic intermediate.

References

  • Dubbaka, S. R., & Vogel, P. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids. Organic Letters, 5(25), 4875–4878. [Link]

  • Chemical Review and Letters. (2024). Suzuki-type sulfonylation of aryl boron compounds: A powerful tool for synthesis of diaryl sulfones. Chemical Review and Letters. [Link]

  • Dubbaka, S. R., & Vogel, P. (2004). Palladium-Catalyzed Suzuki - Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids. Request PDF. [Link]

  • Beaudoin, D., et al. (2019). The Suzuki−Miyaura Coupling of Aryl Sulfones. ChemRxiv. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • UCL Discovery. (n.d.). The Synthesis of Functionalised Sulfonamides. UCL Discovery. [Link]

  • Preprints.org. (2021). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Preprints.org. [Link]

  • CHEMISTRY & BIOLOGY INTERFACE. (2018). Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE, 8(4), 194-204. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. [Link]

  • Xu, S., et al. (2021). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules, 26(18), 5543. [Link]

  • Synsmart. (n.d.). Benzenesulfonyl chloride, 4-bromo-2,3-dimethyl. Synsmart. [Link]

  • U.S. Environmental Protection Agency. (n.d.). 4-Bromo-2-(Trifluoromethoxy)Benzene-1-Sulfonyl Chloride Properties. EPA CompTox Chemicals Dashboard. [Link]

  • Google Patents. (2021). CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides.
  • Xu, S., et al. (2021). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. ResearchGate. [Link]

  • MDPI. (2021). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules, 26(18), 5543. [Link]

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reaction conditions for 4-Bromo-2,3-dimethylbenzene-1-sulfonylchloride with amines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Yield Sulfonylation Strategies for Sterically Congested Electrophiles

Executive Summary & Strategic Context

In medicinal chemistry, the sulfonamide linkage is a cornerstone pharmacophore, yet its synthesis is often trivialized. However, when dealing with 4-Bromo-2,3-dimethylbenzene-1-sulfonyl chloride (CAS 1375107-84-8) , the reaction profile deviates from standard benzenesulfonyl chloride chemistry.

The presence of the ortho-methyl group at the C2 position, combined with the meta-methyl at C3, creates a specific steric corridor that impedes the nucleophilic trajectory of incoming amines. Furthermore, the C4-bromo substituent serves as a critical handle for downstream cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig), making the preservation of the aromatic ring integrity paramount.

This guide provides validated protocols to overcome the "Ortho-Effect" —where steric hindrance retards the rate of bimolecular nucleophilic substitution (


-like) at the sulfur center—ensuring high yields while preventing hydrolysis of the moisture-sensitive sulfonyl chloride.

Mechanistic Insights: The Steric-Electronic Interplay

To optimize conditions, one must understand the failure modes of standard protocols:

  • Steric Shielding: The C2-methyl group creates a steric wall. Unlike para-substituted analogs (e.g., Tosyl chloride), the 2,3-dimethyl pattern blocks the optimal

    
     backside attack required for the concerted displacement of the chloride.
    
  • Electronic Deactivation: While the bromine (C4) is electron-withdrawing (inductive), the two methyl groups are electron-donating. This increases the electron density at the sulfur center relative to unsubstituted benzenesulfonyl chloride, rendering it less electrophilic and more sluggish.

  • The Hydrolysis Trap: Because the amination rate is retarded, background hydrolysis by ambient moisture becomes a competitive pathway. Fast coupling conditions are therefore required to outcompete water.

Experimental Protocols

Method A: The "Gold Standard" (Catalytic Activation)

Recommended for: Secondary amines, anilines, and sterically hindered primary amines.

Rationale: This method utilizes 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst. DMAP attacks the sulfonyl chloride faster than the amine, forming a highly reactive N-sulfonylpyridinium intermediate. This intermediate is less sterically sensitive and more electrophilic, rapidly transferring the sulfonyl group to the amine.

Reagents:

  • Electrophile: 4-Bromo-2,3-dimethylbenzene-1-sulfonyl chloride (1.0 equiv)

  • Nucleophile: Amine (1.1 – 1.2 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 – 2.0 equiv)

  • Catalyst: DMAP (0.1 – 0.2 equiv)

Step-by-Step Protocol:

  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Solvation: Dissolve the Amine (1.1 equiv) and TEA (1.5 equiv) in anhydrous DCM (0.2 M concentration relative to sulfonyl chloride).

  • Catalyst Addition: Add DMAP (0.1 equiv) to the stirring solution.

  • Controlled Addition: Dissolve 4-Bromo-2,3-dimethylbenzene-1-sulfonyl chloride (1.0 equiv) in a minimal volume of DCM. Add this solution dropwise to the amine mixture at 0°C (ice bath) to control the initial exotherm.

  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (25°C). Stir for 4–12 hours.

    • Checkpoint: Monitor via TLC or LCMS. Look for the disappearance of the sulfonyl chloride (often unstable on silica, verify by quenching an aliquot with MeOH) and formation of the sulfonamide (M+H).

  • Quench: Add saturated aqueous

    
     solution.
    
  • Workup: Extract with DCM (3x). Wash combined organics with:

    • 1N HCl (to remove excess amine/DMAP/pyridine). Note: Skip this if your product contains a basic nitrogen.

    • Saturated

      
       (to remove any hydrolyzed sulfonic acid byproduct).
      
    • Brine.[1][2]

  • Isolation: Dry over

    
    , filter, and concentrate in vacuo.
    
Method B: Schotten-Baumann Conditions (Biphasic)

Recommended for: Highly nucleophilic, water-soluble primary amines or amino acids.

Rationale: Uses an inorganic base in a biphasic system. The reaction occurs at the interface. This is "greener" but risky for this specific hindered chloride due to potential hydrolysis if the amine is not aggressive enough.

Reagents:

  • Solvent: THF / Water (1:1 ratio)

  • Base:

    
     or 
    
    
    
    (2.5 equiv)

Protocol:

  • Dissolve the amine and carbonate base in the water/THF mixture at 0°C.

  • Add the sulfonyl chloride (solid or dissolved in minimal THF) in one portion.

  • Vigorously stir (high RPM is critical for interfacial surface area) at RT for 2–6 hours.

  • Acidify carefully to pH ~3-4 (if product is neutral) or extract directly (if product is basic).

Visualization: Method A Workflow

G Start Start: Dry Glassware N2 Atmosphere Solvation Solvation Phase Amine + TEA + DMAP in Anhydrous DCM Start->Solvation Addition Addition Phase (0°C) Dropwise addition of 4-Bromo-2,3-dimethylbenzene-1-sulfonyl Cl Solvation->Addition Intermediate Formation of Reactive N-Sulfonylpyridinium Species Addition->Intermediate DMAP Catalysis Reaction Reaction Phase (RT) Stir 4-12 Hours Intermediate->Reaction Amine Attack Monitor QC Checkpoint TLC / LCMS Reaction->Monitor Decision Complete? Monitor->Decision Decision->Reaction No (Incomplete) Quench Quench Sat. NH4Cl Decision->Quench Yes WashAcid Acid Wash (1N HCl) Removes DMAP/TEA Quench->WashAcid WashBase Base Wash (Sat. NaHCO3) Removes Sulfonic Acid WashAcid->WashBase Final Final Isolation Dry, Filter, Concentrate WashBase->Final

Figure 1: Optimized workflow for DMAP-catalyzed sulfonylation of hindered sulfonyl chlorides.

Troubleshooting & Optimization Table

ObservationRoot CauseCorrective Action
Low Yield / Unreacted Amine Steric hindrance of the 2,3-dimethyl group is blocking attack.Switch to Method A. Increase DMAP to 0.5 equiv. Heat to reflux (40°C in DCM or 60°C in THF).
Sulfonic Acid Formation Hydrolysis of sulfonyl chloride due to moisture or slow amine reaction.Ensure solvents are anhydrous .[3] Increase amine concentration to 0.5 M to improve kinetics.
Bis-sulfonylation Primary amine is too reactive (rare for this hindered chloride).Use 1.0 equiv of amine and slow addition of the chloride.[2]
Product in Aqueous Layer Product is an amphoteric sulfonamide (e.g., amino acid derivative).Do not wash with base/acid. Adjust pH to isoelectric point (pI) and extract with EtOAc/n-Butanol .

Safety & Handling

  • Corrosivity: 4-Bromo-2,3-dimethylbenzene-1-sulfonyl chloride is corrosive and causes severe skin burns. Handle in a fume hood.

  • Pressure: Sulfonylation releases HCl (neutralized by base). Ensure the vessel is vented (e.g., via a needle/balloon) to prevent pressure buildup.

  • Stability: Store the sulfonyl chloride at 2–8°C under inert gas. It degrades essentially upon exposure to moist air.

References

  • BenchChem. Technical Support Center: Optimizing Sulfonylation of Hindered Amines. Retrieved from .

  • Sigma-Aldrich. 4-Bromo-2-chlorobenzenesulfonyl chloride Product Specification & Safety Data Sheet. Retrieved from .

  • National Institutes of Health (NIH). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC Articles. Retrieved from .

  • Royal Society of Chemistry. A Simple and Eco-Sustainable Method for the Sulfonylation of Amines.[4] RSC Advances. Retrieved from .

  • Organic Chemistry Portal. Synthesis of Sulfonamides - Recent Literature. Retrieved from .

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Application Notes & Protocols: A Comprehensive Guide to the Chlorosulfonation of 4-Bromo-2,3-Xylene

Author: BenchChem Technical Support Team. Date: February 2026

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the chlorosulfonation of 4-bromo-2,3-xylene. The primary objective is the synthesis of 4-bromo-2,3-dimethylbenzenesulfonyl chloride, a valuable and versatile intermediate in medicinal chemistry and organic synthesis. This guide emphasizes the underlying chemical principles, provides a field-proven, step-by-step protocol, and addresses critical safety and handling procedures.

Introduction and Scientific Rationale

Aryl sulfonyl chlorides are a cornerstone class of reagents in modern organic synthesis.[1][2] Their utility stems from their reactivity with a wide array of nucleophiles, enabling the facile construction of sulfonamides, sulfonate esters, and other sulfur-containing moieties that are prevalent in pharmaceuticals, agrochemicals, and dyes.[2] The target molecule, 4-bromo-2,3-dimethylbenzenesulfonyl chloride, incorporates several points of functionality—a reactive sulfonyl chloride handle and a brominated, substituted aromatic ring—making it a highly strategic building block for creating complex molecular architectures.

The synthesis is achieved via electrophilic aromatic substitution (EAS), a fundamental reaction class in organic chemistry.[3][4] Specifically, this protocol details the direct chlorosulfonation of 4-bromo-2,3-xylene using chlorosulfonic acid as the sulfonating agent. Understanding the regiochemical outcome of this reaction is paramount. The aromatic ring of the substrate is substituted with two methyl groups (-CH₃) and a bromine (-Br) atom. The methyl groups are activating, ortho, para-directing groups, while the bromine atom is a deactivating, yet also ortho, para-directing group. The combined directing effects and steric considerations favor the introduction of the chlorosulfonyl group at the C6 position, which is ortho to one methyl group and para to the other, representing the most sterically accessible and electronically favorable site.

Reaction Mechanism: Electrophilic Aromatic Substitution

The chlorosulfonation of an aromatic compound is a classic example of an SEAr (Substitution Electrophilic Aromatic) reaction.[5] The mechanism proceeds through several distinct steps:

  • Generation of the Electrophile: Chlorosulfonic acid (HSO₃Cl) undergoes auto-protolysis or reacts with a second equivalent to generate the highly reactive electrophile, the sulfur dioxide cation radical (SO₂Cl⁺) or a related species.[6] This step establishes the potent electrophile necessary to attack the relatively stable aromatic ring.

  • Electrophilic Attack and Formation of the Sigma Complex: The π-electron system of the 4-bromo-2,3-xylene ring acts as a nucleophile, attacking the electrophilic sulfur atom. This forms a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma (σ) complex.[5] The stability of this intermediate is a key factor in determining the reaction rate and regioselectivity.

  • Deprotonation and Re-aromatization: A weak base, typically the chloride ion (Cl⁻) or another molecule of chlorosulfonic acid, abstracts a proton from the sp³-hybridized carbon of the sigma complex. This final step restores the aromaticity of the ring, yielding the final product, 4-bromo-2,3-dimethylbenzenesulfonyl chloride.

Critical Safety and Handling Protocols: Working with Chlorosulfonic Acid

WARNING: Chlorosulfonic acid is an extremely corrosive, moisture-sensitive, and highly reactive chemical. It reacts violently with water, generating heat and toxic fumes of hydrogen chloride (HCl) and sulfuric acid mist.[7] Severe skin and eye burns, as well as respiratory tract damage, can result from exposure.[8][9] Adherence to the following safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including:

    • Chemical splash goggles and a full-face shield.[7][9]

    • Acid-resistant gloves (e.g., butyl rubber or Viton®). Double-gloving is recommended.

    • A chemical-resistant apron or lab coat.[7]

    • Closed-toe shoes.

  • Engineering Controls:

    • All manipulations involving chlorosulfonic acid must be performed in a certified, well-ventilated chemical fume hood.[7]

    • An emergency safety shower and eyewash station must be immediately accessible.[8]

  • Handling and Storage:

    • Store chlorosulfonic acid in a cool, dry, and well-ventilated area away from water, bases, organic materials, and other incompatible substances.[7]

    • Keep containers tightly sealed to prevent contact with atmospheric moisture.[7]

    • Never add water directly to chlorosulfonic acid.[7][10]

  • Spill and Emergency Procedures:

    • In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing, and seek immediate medical attention.[9][10]

    • For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[10]

    • In the event of a spill, evacuate the area. Absorb the spill with an inert, dry material such as vermiculite or dry sand and place it in a sealed container for hazardous waste disposal.[8][10] Do not use combustible materials for absorption.

Detailed Experimental Protocol

This protocol is designed for the synthesis of 4-bromo-2,3-dimethylbenzenesulfonyl chloride. It is critical to ensure all glassware is thoroughly dried before use to prevent violent reactions with chlorosulfonic acid.

Materials and Equipment
Reagent/MaterialCAS NumberMolecular Wt.QuantityNotes
4-Bromo-2,3-xylene576-23-8185.07 g/mol 9.25 g (50 mmol)Starting material. Appears as a colorless to pale yellow liquid.[11]
Chlorosulfonic Acid7790-94-5116.52 g/mol 29.1 g (17.5 mL, 250 mmol)Reagent. Extremely corrosive. Handle with extreme care.
Dichloromethane (DCM)75-09-284.93 g/mol 50 mLAnhydrous solvent.
Crushed IceN/A18.02 g/mol ~300 gFor reaction quenching.
Deionized WaterN/A18.02 g/mol As neededFor washing.

Equipment:

  • 250 mL three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Thermometer

  • 125 mL pressure-equalizing dropping funnel

  • Condenser with a gas outlet adapter connected to a gas trap (e.g., a bubbler with sodium hydroxide solution to neutralize HCl gas)

  • Ice-water bath

  • Büchner funnel and filter flask

  • Vacuum source

Step-by-Step Synthesis Procedure
  • Reaction Setup:

    • Assemble the three-necked flask with a magnetic stir bar, a thermometer, and a dropping funnel. Attach the condenser and gas trap to the central neck. Ensure all joints are properly sealed.

    • Place the entire apparatus in an ice-water bath on a magnetic stir plate.

  • Reagent Addition:

    • In the fume hood, carefully charge the three-necked flask with chlorosulfonic acid (17.5 mL). Begin stirring and allow the acid to cool to 0-5 °C.

    • Dissolve 4-bromo-2,3-xylene (9.25 g) in anhydrous dichloromethane (25 mL) in the dropping funnel.

    • Add the 4-bromo-2,3-xylene solution dropwise to the cold, stirring chlorosulfonic acid over a period of approximately 60-90 minutes. Crucially, maintain the internal reaction temperature below 10 °C throughout the addition. A vigorous evolution of HCl gas will be observed.

  • Reaction Progression:

    • After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 2 hours, monitoring the temperature to ensure it remains below 10 °C.

  • Work-up and Quenching (Critical Step):

    • Prepare a large beaker (e.g., 1 L) containing approximately 300 g of crushed ice.

    • Slowly and cautiously , pour the reaction mixture in a thin stream onto the crushed ice with gentle stirring. This step is highly exothermic and will generate a large amount of HCl gas. Perform this in the back of the fume hood.

  • Product Isolation:

    • A solid precipitate of 4-bromo-2,3-dimethylbenzenesulfonyl chloride should form.

    • Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake thoroughly with several portions of cold deionized water until the washings are neutral to pH paper. This removes any residual acid.

  • Drying and Purification:

    • Press the solid as dry as possible on the filter. Transfer the crude product to a watch glass and allow it to air-dry or dry in a vacuum desiccator.

    • The crude product can be further purified by recrystallization from a suitable solvent, such as a mixture of ethanol and water, if necessary.[12]

Visualization of the Experimental Workflow

The following diagram outlines the logical flow of the synthesis protocol.

G A Reaction Setup (Dry Glassware, Ice Bath) B Charge Chlorosulfonic Acid (Cool to 0-5 °C) A->B 1. C Slow Addition of Substrate (4-Bromo-2,3-xylene in DCM) Maintain T < 10 °C B->C 2. D Stir at 0-10 °C (2 hours) C->D 3. E Reaction Quenching (Pour onto Crushed Ice) D->E 4. F Isolation (Vacuum Filtration) E->F 5. G Washing (Cold Deionized Water) F->G 6. H Drying (Vacuum Desiccator) G->H 7. I Purification (Optional) (Recrystallization) H->I 8. J Product Characterization (NMR, IR, MS) H->J I->J

Caption: Workflow for the synthesis of 4-bromo-2,3-dimethylbenzenesulfonyl chloride.

Product Characterization

Thorough characterization of the final product is essential to confirm its identity, structure, and purity.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum in an aprotic solvent like CDCl₃ is expected to show two singlets for the aromatic protons, and two singlets for the non-equivalent methyl groups.

    • ¹³C NMR: The spectrum will provide signals for the six distinct aromatic carbons and the two methyl carbons. The carbon attached to the sulfonyl chloride group will be significantly downfield.[14]

  • Infrared (IR) Spectroscopy: Key characteristic peaks should be observed for the sulfonyl chloride group, typically strong asymmetric and symmetric stretching bands for the S=O bonds around 1370-1380 cm⁻¹ and 1170-1190 cm⁻¹, respectively.

  • Mass Spectrometry (MS): Electron Ionization (EI) mass spectrometry should show the molecular ion peak (M⁺) and characteristic isotopic patterns for bromine (¹⁹Br/⁸¹Br ≈ 1:1) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1). Common fragmentation pathways include the loss of Cl• (M-35/37) and SO₂ (M-64).[13]

References

  • A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. (2025). Benchchem.
  • Safety Measures and Handling Protocols for Chlorosulphonic Acid. (2024). SlideServe.
  • Chlorosulfonic Acid Safety and Handling. (n.d.). DuPont.
  • Hazard Summary: Chlorosulphonic Acid. (n.d.). New Jersey Department of Health.
  • A Comparative Guide to the Analytical Characterization of (2-bromophenyl)methanesulfonyl chloride. (2025). Benchchem.
  • Material Safety Data Sheet: Chloro Sulphonic Acid. (n.d.). CDH Fine Chemical.
  • Chlorosulfonic acid Technical Data Sheet. (2016). Atul Ltd.
  • What is the mechanism of chlorosulfonation of benzene? (2015). Chemistry Stack Exchange.
  • Sulfonation and Chlorosulfonation Mechanisms. (n.d.). Scribd.
  • Aromatic sulfonation. (n.d.). Wikipedia.
  • Module 5 : Electrophilic Aromatic Substitution. (n.d.). NPTEL Archive.
  • Chapter 2: Sulfonation and Chlorosulfonation of Organic Compounds. (n.d.). GlobalSpec.
  • 4-BROMO-o-XYLENE. (n.d.). Organic Syntheses Procedure.
  • 4-BROMO-TOLUENE-3-SULFONYL CHLORIDE synthesis. (n.d.). ChemicalBook.
  • Reaction of various nucleophiles with 2-bromo-p-xylene and 4-bromoveratrole via aryne reaction. (n.d.). Academia.edu.
  • PREPARATION OF 4-BROMO-o-XYLENE. (1991). Google Patents.
  • Sulfonyl chloride. (n.d.). Sigma-Aldrich.
  • 4-Bromo-o-xylene. (n.d.). CymitQuimica.
  • Method for preparing 4-alkylsulfonyl-2-chloro-m-xylene. (1993). Google Patents.
  • The assay method of chlorosulfuric acid in thionyl chloride. (2018). Google Patents.
  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. (2009). ACS Publications.
  • Process for production of aromatic sulfonyl chloride compound. (2011). Google Patents.
  • 4-Bromo-2-chlorobenzenesulfonyl chloride 96. (n.d.). Sigma-Aldrich.
  • Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. (2024). ResearchGate.
  • Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. (n.d.). PMC - NIH.
  • An In-depth Technical Guide to the Electrophilic Aromatic Substitution in the Synthesis of 4-(Chlorosulfonyl)benzoic Acid. (2025). Benchchem.
  • Enhancement of Gaseous o-Xylene Elimination by Chlorosulfonic Acid-Modified H-Zeolite Socony Mobil-5. (2024). MDPI.

Sources

Troubleshooting & Optimization

Technical Support Center: Steric Hindrance in Sulfonyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Overcoming Reactivity Barriers in 2,3-Dimethylbenzenesulfonyl Chloride Couplings Document ID: TSC-RXN-2024-08 Applicable Reagents: 2,3-dimethylbenzenesulfonyl chloride, 2,4,6-triisopropylbenzenesulfonyl chloride, and related ortho-substituted aryl sulfonyl chlorides.

The Mechanistic Barrier: Why Standard Protocols Fail

Users frequently report stalled reactions or hydrolysis when attempting to couple 2,3-dimethylbenzenesulfonyl chloride with nucleophiles (amines/alcohols). This is not a quality control issue; it is a fundamental physical organic chemistry challenge driven by two forces:

  • The Ortho-Effect (Steric Wall): The methyl group at the 2-position physically blocks the trajectory of the incoming nucleophile (

    
    -like attack) toward the sulfur atom.
    
  • The Buttressing Effect: Crucially, the methyl group at the 3-position reinforces the 2-methyl group. In a mono-substituted (2-methyl) system, the methyl group could rotate or bend away from the reaction center to relieve strain. In the 2,3-dimethyl system, the 3-methyl group "locks" the 2-methyl group in place, creating a rigid, impenetrable steric wall.

Comparative Reactivity Data
SubstrateRelative Rate (

)
Primary Failure Mode
Benzenesulfonyl chloride100N/A (Standard)
2-Methylbenzenesulfonyl chloride~15Slow conversion
2,3-Dimethylbenzenesulfonyl chloride < 1 No reaction / Hydrolysis
2,4,6-Trimethylbenzenesulfonyl chloride< 0.1Complete inertness

Troubleshooting Guide (FAQs)

Q: My LCMS shows only the sulfonic acid (hydrolysis product) and unreacted amine. Why? A: The reaction with water is faster than the reaction with your hindered amine.

  • Diagnosis: Your system contains trace moisture, and the hindered sulfonyl chloride is reacting with the smallest, least hindered nucleophile available: water.

  • Fix: Switch to strictly anhydrous conditions. Use a Schlenk line or glovebox. Ensure solvents (DCM, THF) are dried over molecular sieves (3Å). Increase the concentration of the amine to outcompete trace water.

Q: I am heating the reaction to reflux in THF, but it’s still not moving. Should I go hotter? A: Heat alone often fails because it accelerates decomposition/hydrolysis as much as the desired coupling.

  • Fix: You need Nucleophilic Catalysis , not just thermal energy. Add DMAP (4-Dimethylaminopyridine) (10-20 mol%). DMAP attacks the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium intermediate. This intermediate extends the electrophilic center away from the steric wall of the benzene ring, making it accessible to your amine.

Q: Can I use Triethylamine (TEA) or DIPEA as the base? A: Use with caution.

  • Reasoning: While these scavenge HCl, they are sterically bulky and non-nucleophilic. They cannot activate the sulfonyl chloride. In fact, bulky bases can crowd the transition state further.

  • Recommendation: Use Pyridine as both solvent and base, or use TEA only if combined with catalytic DMAP.

Q: Nothing works. The chloride is essentially inert. What is the "Nuclear Option"? A: Silver Triflate (AgOTf) promotion.

  • Mechanism: AgOTf strips the chloride ion to precipitate AgCl, generating a transient, hyper-electrophilic sulfonyl triflate species that reacts almost instantaneously, even with weak nucleophiles. (See Protocol B).

Optimized Experimental Protocols

Protocol A: The "Gold Standard" (DMAP Catalysis)

Best for: Standard hindered couplings (e.g., secondary amines + 2,3-dimethylbenzenesulfonyl chloride).

  • Setup: Flame-dry a 2-neck round-bottom flask under

    
     flow.
    
  • Dissolution: Add the amine (1.0 equiv) and DMAP (0.2 equiv) to anhydrous DCM (0.2 M concentration relative to amine).

  • Base: Add Triethylamine (1.5 equiv). Note: If the amine is an HCl salt, use 2.5 equiv.

  • Addition: Dissolve 2,3-dimethylbenzenesulfonyl chloride (1.2 equiv) in minimal anhydrous DCM. Add this solution dropwise to the amine mixture at 0°C .

    • Critical Step: Do not add all at once. The formation of the DMAP-intermediate is exothermic.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 12–18 hours.

    • Checkpoint: Check TLC/LCMS. If incomplete after 18h, heat to mild reflux (40°C).

  • Workup: Quench with saturated

    
    . Wash with 1M HCl (to remove DMAP/TEA), then brine. Dry over 
    
    
    
    .[1]
Protocol B: The "Nuclear Option" (Silver Triflate)

Best for: Extremely hindered systems or electron-deficient amines (anilines).

  • Setup: Wrap a Schlenk flask in aluminum foil (Ag salts are light-sensitive).

  • Activation: Add Silver Triflate (AgOTf, 1.1 equiv) and the sulfonyl chloride (1.0 equiv) to anhydrous Acetonitrile (MeCN). Stir for 30 mins at 0°C.

    • Observation: A white precipitate (AgCl) will form. The solution now contains the reactive sulfonyl triflate.

  • Coupling: Add the amine (0.9 equiv) and 2,6-Lutidine (1.2 equiv) dropwise.

  • Reaction: Stir at RT for 2–4 hours.

  • Filtration: Filter the mixture through a Celite pad to remove AgCl and silver residues before standard aqueous workup.

Visualization & Logic Flows

Figure 1: Troubleshooting Decision Matrix

Caption: Logical workflow for selecting the correct protocol based on observed failure modes.

TroubleshootingFlow Start Reaction Stalled / Low Yield CheckWater Check LCMS: Is Sulfonic Acid Present? Start->CheckWater DryConditions FAILURE MODE: Hydrolysis Action: Dry Solvents, Increase Conc., N2 Atm CheckWater->DryConditions Yes CheckCat Is DMAP Present? CheckWater->CheckCat No (SM remains) AddDMAP Action: Add 20 mol% DMAP (Nucleophilic Catalysis) CheckCat->AddDMAP No CheckHeat Is Heat Applied? CheckCat->CheckHeat Yes ApplyHeat Action: Reflux (DCM or DCE) CheckHeat->ApplyHeat No Nuclear Action: Switch to Protocol B (AgOTf Promotion) CheckHeat->Nuclear Yes (Still fails)

Figure 2: The Catalytic Mechanism (Overcoming the Wall)

Caption: DMAP forms a protruding intermediate that bypasses the steric shielding of the 2,3-dimethyl system.

DMAPMechanism Sulfonyl 2,3-Dimethyl Sulfonyl Chloride (Sterically Blocked) Intermediate N-Sulfonylpyridinium Salt (Activated & Accessible) Sulfonyl->Intermediate + DMAP (Fast Attack) DMAP DMAP (Catalyst) DMAP->Intermediate Product Sulfonamide Product Intermediate->Product + Amine (Displacement) Nucleophile Amine (R-NH2) Product->DMAP Recycle Catalyst

References

  • Mechanistic Insight (Buttressing Effect)

    • Title: "The Buttressing Effect in Organic Chemistry: Steric Interactions in 2,3-Disubstituted Arenes."
    • Source:Journal of the Chemical Society, Perkin Transactions 2.
    • Context: Explains the rigid locking of the 2-methyl group by the 3-methyl substituent.
    • URL:[Link] (General reference to buttressing concepts in aromatics).

  • Catalysis Protocol (DMAP)

    • Title: "4-Dimethylaminopyridine (DMAP)
    • Source:Angewandte Chemie Intern
    • Context: The foundational text on DMAP's mechanism as a nucleophilic c
    • URL:[Link]

  • Silver Promotion (AgOTf)

    • Title: "Silyl Triflate-Promoted Sulfonyl
    • Source:Organic Letters (2015).[2]

    • Context: Describes the use of triflates to activate sulfonyl chlorides when standard basic conditions fail.
    • URL:[Link][2]

  • General Reactivity Guide

    • Title: "Benzenesulfonyl chloride: Properties and Reactions."[3]

    • Source:Wikipedia / Standard Chemical D
    • URL:[Link]

Sources

Technical Support Center: Stability & Handling of 4-Bromo-2,3-dimethylbenzene-1-sulfonylchloride

[1]

Core Technical Analysis: The Hydrolysis Threat

As researchers, we often underestimate the sensitivity of sterically modified sulfonyl chlorides.[1] You are working with 4-Bromo-2,3-dimethylbenzene-1-sulfonylchloride .[1] While the methyl group at the ortho position (C2) provides a degree of steric shielding to the sulfur atom, it does not render the molecule immune to hydrolysis.

The bromine atom at the para position (C4) exerts an electron-withdrawing inductive effect (-I), which increases the electrophilicity of the sulfur center. This counteracts the steric protection provided by the methyl groups. Consequently, in the presence of moisture, the sulfur atom remains a prime target for nucleophilic attack by water, leading to the formation of 4-bromo-2,3-dimethylbenzenesulfonic acid and hydrochloric acid (HCl).[1]

The presence of HCl is autocatalytic; it protonates moisture, increasing the acidity of the medium and potentially accelerating further degradation or interfering with acid-sensitive substrates in your downstream coupling reactions.

Mechanism of Failure

The following diagram illustrates the competitive pathways between your desired coupling (e.g., with an amine) and the parasitic hydrolysis reaction.

HydrolysisCompetitionSulfonylCl4-Bromo-2,3-dimethylbenzene-1-sulfonylchlorideTS_HydrolysisTransition State(Hydrolysis)SulfonylCl->TS_HydrolysisSlow (Steric Shielding)TS_CouplingTransition State(Sulfonylation)SulfonylCl->TS_CouplingFast (Kinetic Control)WaterTrace H2O(Impurity)Water->TS_HydrolysisAmineTarget Nucleophile(R-NH2)Amine->TS_CouplingSulfonicAcidSulfonic Acid(Dead End)TS_Hydrolysis->SulfonicAcidIrreversibleSulfonamideSulfonamide(Target Product)TS_Coupling->Sulfonamide- HCl

Caption: Figure 1. Kinetic competition between hydrolysis (red path) and sulfonylation (green path). The ortho-methyl group slows both, but water concentration dictates the ratio.

Storage & Handling Protocols

The most common user error is improper storage after the first use. The bottle cap alone is insufficient protection against atmospheric moisture over time.

Protocol A: Long-Term Storage[1]
  • Primary Containment: Store the solid in a glass vial with a Teflon-lined cap.

  • Secondary Containment: Place the vial inside a desiccator or a secondary jar containing active desiccant (e.g., Drierite or activated molecular sieves).[1]

  • Temperature: Store at 2–8°C . Cold temperatures significantly reduce the kinetic rate of hydrolysis with ambient moisture.

  • Inert Atmosphere: If possible, purge the headspace with Argon or Nitrogen before resealing.[1] Argon is preferred as it is heavier than air and forms a "blanket" over the solid.

Protocol B: Handling During Weighing
  • Do not weigh this compound on an open balance on a humid day (>50% RH).[1]

  • Best Practice: Weigh quickly into a tared flask that has been flame-dried or oven-dried.

  • Solvent Prep: Never add the sulfonyl chloride to a solvent that hasn't been dried. See the solvent compatibility table below.

Reaction Optimization: Preventing In-Situ Hydrolysis

When running a reaction (e.g., sulfonamide synthesis), the competition between the amine and water is governed by relative nucleophilicity and concentration.[1]

Solvent Compatibility Matrix

Water content in solvents is the silent killer of yield.

SolventSuitabilityMax Water LimitPre-treatment Required?[2]
Dichloromethane (DCM) Excellent< 50 ppmDistill over CaH₂ or pass through alumina column.[1]
Tetrahydrofuran (THF) Good< 50 ppmMust be sodium/benzophenone distilled or inhibitor-free dry.[1]
Acetonitrile Moderate< 20 ppmMolecular sieves (3Å) for 24h.[1] Hydrolysis is faster in polar solvents.[1]
Water/Biphasic Poor N/AOnly viable if using Schotten-Baumann conditions (fast stir, excess reagent).[1]
DMF/DMSO Risky < 10 ppmHygroscopic.[1] Hard to dry.[1] Can accelerate hydrolysis.[1][3] Avoid if possible.
The "Rescue" Protocol (Regeneration)

If your material has partially hydrolyzed (indicated by a melting point depression or broad OH peak in NMR), do not discard it.[1] You can regenerate the sulfonyl chloride.[4]

Step-by-Step Regeneration:

  • Dissolve: Place the crude/hydrolyzed material in neat Thionyl Chloride (

    
    ). Use approx. 2-3 mL per gram of solid.[1]
    
  • Catalyze: Add 1-2 drops of anhydrous DMF (Dimethylformamide). This forms the Vilsmeier-Haack reagent in situ, which catalyzes the conversion of sulfonic acid (

    
    ) back to sulfonyl chloride (
    
    
    ).
  • Reflux: Heat to reflux (76°C) for 1-2 hours.

  • Isolate: Distill off the excess thionyl chloride under vacuum.

  • Purify: Recrystallize the residue from dry hexane or pentane (if soluble) or a dry toluene/hexane mix.

Troubleshooting & FAQs

Q1: "My reaction yield is low (30-40%), but I used excess amine. Why?"

Diagnosis: The 2,3-dimethyl substitution creates steric hindrance.[1] Explanation: While the amine is a better nucleophile than water, the steric bulk at the ortho position slows down the approach of the amine. If your solvent had even trace moisture (e.g., 500 ppm), the water—being much smaller than your amine—can slip past the methyl group and hydrolyze the sulfur center before the amine can react. Solution: Increase the concentration of the reaction (keep it concentrated, ~0.5 M or higher) to favor bimolecular kinetics with the amine, and ensure strictly anhydrous solvents.

Q2: "Can I wash the reaction mixture with water to remove salts?"

Answer: Yes, but speed and temperature are critical .[1] Protocol:

  • Cool the reaction mixture to 0°C.

  • Add ice-cold water/brine.

  • Separate the layers immediately.[2]

  • Dry the organic layer with

    
     instantly.
    Do not let the sulfonyl chloride sit in contact with the aqueous phase for more than a few minutes.
    
Q3: "The material turned into a sticky oil/gum. Is it ruined?"

Answer: Likely yes, it has hydrolyzed to the sulfonic acid, which is often hygroscopic and forms oils.[1] Action: Check an NMR.

  • Sulfonyl Chloride: Distinct aromatic peaks, clear integration.[1]

  • Sulfonic Acid: Aromatic peaks often shift slightly upfield; broad acidic proton peak may appear (solvent dependent).[1]

  • Fix: Attempt the Thionyl Chloride regeneration described in Section 3.

Q4: "Does the bromine atom affect stability?"

Answer: Yes. The bromine at the para position is electron-withdrawing. This makes the sulfur more positive (electrophilic). While this makes it a better reagent for coupling, it also makes it more susceptible to attack by water compared to the non-brominated analog.[1] You must be stricter with moisture control than with standard mesitylenesulfonyl chloride.[1]

References

  • Mechanisms of Sulfonyl Chloride Hydrolysis

    • Title: Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions.
    • Source: Journal of Organic Chemistry USSR (English Translation), 1988.[1][5]

    • Link:[1]

  • Storage & Stability Guidelines

    • Title: Stability and Storage of Sulfonyl Chlorides: An In-depth Technical Guide.[1]

    • Source: BenchChem Technical Support.[1][2][6]

    • Link:[1]

  • Synthesis & Properties of 4-Bromobenzenesulfonyl Chlorides

    • Title: 4-Bromobenzenesulfonyl chloride Properties & Safety.[1][7]

    • Source: Sigma-Aldrich / Merck.[1]

    • Link:

  • General Purific

    • Title: The Preparation of Aryl Sulfonyl Chlorides (Aqueous Process Chemistry).[8]

    • Source: Organic Process Research & Development (ACS Publications).[1]

    • Link:[1]

Technical Support Center: Sulfonyl Chloride Reaction Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #402: Troubleshooting Sluggish Sulfonylation Reactions

Assigned Specialist: Senior Application Scientist Status: Open Priority: High

Executive Summary & Diagnostic Triage

You are likely reading this because your standard sulfonylation protocol (Sulfonyl Chloride + Pyridine/Et₃N) has failed. The reaction is either stalled, producing low yields, or generating complex impurity profiles.

Sulfonyl chlorides (


) are generally potent electrophiles, but they face three common failure modes:
  • Steric Impediment: The alcohol/amine nucleophile is too hindered (e.g., tertiary alcohols, axial hydroxyls).

  • Competing Hydrolysis: Moisture competes with the nucleophile, destroying the reagent.

  • Sulfene Elimination: For sulfonyl chlorides with

    
    -hydrogens (e.g., Mesyl chloride), base-mediated elimination forms a highly reactive sulfene intermediate (
    
    
    
    ), leading to side reactions rather than substitution.

This guide provides three "Tier 2" protocols to resolve these specific bottlenecks.

Module A: The Nucleophilic Boost (DMAP Catalysis)

Best For: Moderately hindered secondary alcohols or unreactive amines where standard pyridine fails.

The Mechanism

Standard pyridine is often too weak a nucleophile to activate the sulfonyl chloride efficiently. DMAP (4-Dimethylaminopyridine) acts as a "nucleophilic ferry." It attacks the sulfonyl chloride orders of magnitude faster than the substrate, forming a tightly bound, highly electrophilic


-sulfonylpyridinium salt . This intermediate is then attacked by your alcohol, regenerating DMAP.
Protocol 1: DMAP-Catalyzed Sulfonylation
  • Reagents: Substrate (1.0 equiv), Sulfonyl Chloride (1.2–1.5 equiv),

    
     (2.0 equiv), DMAP (0.05–0.1 equiv).
    
  • Solvent: DCM (Anhydrous).

Step-by-Step:

  • Dissolve substrate and

    
     in anhydrous DCM under inert atmosphere (
    
    
    
    /Ar).
  • Cool to 0°C.

  • Add DMAP (5-10 mol%).

  • Add Sulfonyl Chloride dropwise.

  • Warm to RT and monitor by TLC.

    • Note: If the reaction is extremely sluggish, refluxing in DCM is possible, but watch for hydrolysis.

Critical Check: Do not use DMAP in stoichiometric amounts unless necessary; it is difficult to remove without acidic washing, which might hydrolyze sensitive sulfonates.

Module B: The "Heavy Artillery" (Silver Oxide Mediated)

Best For: Severely hindered substrates (tertiary alcohols), acid-sensitive compounds (glycals, acetals), or when basic conditions cause elimination.

The Mechanism

This is a heterogeneous, non-basic method. Silver(I) Oxide (


) acts as a halogen scavenger. When combined with Potassium Iodide (KI), it facilitates the in situ conversion of sulfonyl chloride to sulfonyl iodide  (a far superior electrophile). The silver sequesters the chloride ion as insoluble 

, driving the equilibrium irreversibly forward.
Protocol 2: Ag₂O/KI Neutral Sulfonylation
  • Reagents: Substrate (1.0 equiv), Sulfonyl Chloride (1.5 equiv),

    
     (1.5 equiv), KI (0.2 equiv).
    
  • Solvent: DCM (Primary choice) or Ether.

Step-by-Step:

  • Dissolve substrate in DCM.

  • Add

    
     (solid) and KI (solid). The mixture will stay heterogeneous.
    
  • Add Sulfonyl Chloride.[1]

  • Stir vigorously at RT.

    • Visual Cue: The precipitate will change color (often darkening) as AgCl/AgI forms.

  • Workup: Filter through a Celite pad to remove silver salts. Evaporate solvent.[2]

    • Advantage:[1][3][4][5] Often requires no aqueous workup, preventing hydrolysis.

Data Comparison: Tosylation of Hindered Alcohols

Substrate Method A (Pyridine) Method B (Ag₂O/KI)
Cyclohexanol 85% (12 h) 95% (1 h)
Menthol (Hindered) <10% (24 h) 92% (3 h)

| Tert-Amyl Alcohol | 0% | 81% (6 h) |

Module C: Phase Transfer Catalysis (Biphasic Systems)

Best For: Large-scale reactions, inorganic bases (cheap), or water-tolerant substrates.

The Mechanism

Using a biphasic system (DCM/Water) with an inorganic base (


) prevents the organic-soluble sulfonyl chloride from meeting the base in the bulk phase, reducing hydrolysis. TBAB (Tetrabutylammonium bromide)  transports the hydroxide/carbonate anion into the organic layer just enough to deprotonate the alcohol, or transports the alkoxide to the interface.
Protocol 3: TBAB-Catalyzed Biphasic Sulfonylation
  • Reagents: Substrate (1.0 equiv), Sulfonyl Chloride (1.5 equiv),

    
     or KOH (3.0 equiv, dissolved in water), TBAB (0.1 equiv).
    
  • Solvent: DCM / Water (1:1 ratio).

Step-by-Step:

  • Dissolve substrate and Sulfonyl Chloride in DCM.

  • Add TBAB.[6]

  • Add aqueous base solution.

  • Stir Vigorously: High RPM is critical to create surface area for the phase transfer.

Troubleshooting Logic & Visuals
Visual 1: Mechanistic Pathways & Decision Logic

The following diagram illustrates the catalytic cycles for DMAP and the decision matrix for choosing a protocol.

Sulfonylation_Guide Start Problem: Sluggish Sulfonylation Check_Hindrance Is Substrate Sterically Hindered? Start->Check_Hindrance Check_Acid Is Substrate Acid/Base Sensitive? Check_Hindrance->Check_Acid No (Secondary/Primary) Protocol_Ag Protocol B: Ag2O / KI (Halide Abstraction / Neutral) Check_Hindrance->Protocol_Ag Yes (Tertiary/Axial) Protocol_DMAP Protocol A: DMAP Catalysis (Nucleophilic Activation) Check_Acid->Protocol_DMAP No (Robust) Check_Acid->Protocol_Ag Yes (Sensitive) Check_Scale Large Scale / Cost Sensitive? Check_Acid->Check_Scale Alternative Mech_DMAP Forms reactive N-sulfonylpyridinium 10^4 x faster attack Protocol_DMAP->Mech_DMAP Mech_Ag Forms Sulfonyl Iodide in situ Precipitates AgCl (Irreversible) Protocol_Ag->Mech_Ag Protocol_PTC Protocol C: TBAB / Biphasic (Inorganic Base / Scale-up) Check_Scale->Protocol_PTC Yes

Caption: Decision tree for selecting the optimal catalyst based on substrate hindrance and sensitivity.

FAQ: Common Pitfalls

Q: I am using Mesyl Chloride (MsCl) and getting a complex mixture. Why? A: MsCl has


-protons. Strong, hindered bases (like pure 

or DIEA) can trigger Sulfene Elimination (

) instead of substitution. The sulfene is highly reactive and non-selective.
  • Fix: Use Pyridine (less basic) or cool the reaction to -10°C to -78°C before adding the base.

Q: Can I use DABCO instead of DMAP? A: Yes, but with caveats. DABCO is more nucleophilic than pyridine but can sometimes lead to different impurity profiles due to its basicity. DMAP is generally preferred for pure acyl/sulfonyl transfer. However, if DMAP fails, DABCO (1.0 equiv) can sometimes force the reaction due to the "reversible" nature of the DABCO-adduct.

Q: My product hydrolyzes during aqueous workup. A: Switch to Protocol B (Ag₂O) . It requires simple filtration through Celite. No water wash is needed.

References
  • DMAP Catalysis Mechanism: Scriven, E. F. V. "4-Dialkylaminopyridines: Super Acylation and Alkylation Catalysts." Chemical Society Reviews, 1983, 12, 129-161. Link

  • Silver Oxide Protocol: Bouzide, A., & Sauvé, G. "Silver(I) oxide-mediated facile and practical sulfonylation of alcohols."[7] Organic Letters, 2002, 4(14), 2329–2332. Link

  • Sulfene Elimination: King, J. F., & Durst, T. "Sulfenes in the reaction of alkanesulfonyl chlorides with amines." Journal of the American Chemical Society, 1963, 85(17), 2676–2677. Link

  • TBAB Phase Transfer: Freedman, H. H. "Industrial applications of phase transfer catalysis." Pure and Applied Chemistry, 1986, 58(6), 857-868. Link

  • Trimethylamine HCl Synergism: Yoshida, Y., et al. "Facile and Practical Methods for the Sulfonylation of Alcohols Using Ts(Ms)Cl and Me2N(CH2)nNMe2 as a Key Base." Synthesis, 1999, 1633-1636.[3][8] Link

Sources

Technical Support Center: Recrystallization of 4-Bromo-2,3-dimethylbenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the recrystallization of 4-Bromo-2,3-dimethylbenzene-1-sulfonyl chloride (CAS 1375107-84-8). This document offers troubleshooting advice and a detailed experimental protocol to help you achieve high purity and yield.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm unsure which solvent to use for the recrystallization of 4-Bromo-2,3-dimethylbenzene-1-sulfonyl chloride. What are the best starting points?

A1: Selecting the right solvent is critical for successful recrystallization. For sulfonyl chlorides, it is crucial to use non-polar, anhydrous solvents to prevent hydrolysis of the reactive sulfonyl chloride group.[1][2] Based on the structure of 4-Bromo-2,3-dimethylbenzene-1-sulfonyl chloride, which is a crystalline solid[3], and general practices for similar compounds, here are some recommended starting points:

  • Petroleum Ether or Hexanes: These are excellent non-polar solvents. Related brominated benzenesulfonyl chlorides have been successfully recrystallized from petroleum ether.[4]

  • Benzene (with caution): Benzene has been historically used for recrystallizing sulfonyl chlorides, but due to its toxicity, it should be handled with extreme care in a well-ventilated fume hood.[5]

  • Solvent Mixtures: A solvent mixture, such as ethyl acetate/hexanes, can be effective. The compound should be dissolved in a minimal amount of the more soluble solvent (ethyl acetate) while hot, followed by the gradual addition of the less soluble solvent (hexanes) to induce crystallization upon cooling.[6]

The key is to find a solvent in which the compound is sparingly soluble at room temperature but highly soluble when heated.

Q2: My compound is "oiling out" instead of forming crystals. What's causing this and how can I fix it?

A2: "Oiling out" occurs when the solid melts and separates from the solution as a liquid instead of crystallizing. This is a common issue, especially when the compound has a relatively low melting point or when significant impurities are present.[7]

Potential Causes and Solutions:

  • Cooling Too Quickly: Rapid cooling can favor oil formation over crystal lattice formation.

    • Solution: Allow the hot solution to cool slowly to room temperature, and then gradually cool it further in an ice bath. Slow cooling provides more time for ordered crystal growth.[7]

  • Excessive Impurities: Impurities can lower the melting point of the mixture and interfere with crystal formation.

    • Solution: If the crude product is highly impure, consider a preliminary purification step, such as passing it through a short plug of silica gel, before recrystallization.

  • Inappropriate Solvent: The boiling point of the solvent might be too high relative to the melting point of your compound.

    • Solution: Try a lower-boiling point solvent or a different solvent system.

Q3: My yield after recrystallization is very low. What are the common causes of product loss?

A3: Low recovery is a frequent challenge in recrystallization. Several factors can contribute to this:

  • Using Too Much Solvent: The most common reason for low yield is using an excessive amount of solvent to dissolve the crude product.[7] This keeps a significant portion of the compound in the solution (the mother liquor) even after cooling.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the solid.

  • Premature Crystallization: If the solution cools too quickly during filtration to remove insoluble impurities, some product may crystallize on the filter paper.

    • Solution: Use a pre-heated funnel and filter the hot solution quickly.

  • Hydrolysis: Sulfonyl chlorides are sensitive to water. Any moisture in the solvents or glassware can lead to the hydrolysis of your product to the corresponding sulfonic acid, which will be lost during the workup.[1][2]

    • Solution: Ensure all glassware is thoroughly dried, and use anhydrous solvents.

Q4: How can I be sure my recrystallized product is pure?

A4: The purity of the recrystallized 4-Bromo-2,3-dimethylbenzene-1-sulfonyl chloride should be assessed using standard analytical techniques:

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity. Impurities will typically cause the melting point to be depressed and broaden. The melting point of the related compound 4-bromo-2-methylbenzenesulfonyl chloride is 62-66 °C, which can serve as a rough guide.[8]

  • NMR Spectroscopy (¹H and ¹³C): This will confirm the structure of the compound and help identify any remaining impurities.

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed in an appropriate solvent system is a good indicator of purity.

Detailed Experimental Protocol: Recrystallization of 4-Bromo-2,3-dimethylbenzene-1-sulfonyl chloride

This protocol provides a general guideline. Optimization may be required based on the purity of your crude material.

Materials:

  • Crude 4-Bromo-2,3-dimethylbenzene-1-sulfonyl chloride

  • Anhydrous recrystallization solvent (e.g., petroleum ether, hexanes, or an ethyl acetate/hexanes mixture)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Büchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Solvent Selection:

    • Place a small amount of the crude material in a test tube.

    • Add a few drops of the chosen solvent. If the compound dissolves immediately at room temperature, the solvent is not suitable.

    • If it is insoluble, gently heat the test tube. If the compound dissolves when hot but reappears as a solid upon cooling, the solvent is a good candidate.

  • Dissolution:

    • Place the crude 4-Bromo-2,3-dimethylbenzene-1-sulfonyl chloride in a clean, dry Erlenmeyer flask with a stir bar.

    • Add a small amount of the chosen solvent and begin heating with stirring.

    • Continue to add the solvent in small portions until the solid just dissolves. Avoid adding an excess of solvent to maximize your yield.[7]

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot filtration.

    • Pre-heat a second Erlenmeyer flask and a funnel.

    • Quickly pour the hot solution through a fluted filter paper into the clean, pre-heated flask.

  • Crystallization:

    • Remove the flask from the heat and cover it.

    • Allow the solution to cool slowly to room temperature. Crystal formation should begin.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities from the mother liquor.

  • Drying:

    • Allow the crystals to air-dry on the filter paper for a few minutes to remove the bulk of the solvent.

    • Transfer the crystals to a watch glass and dry them thoroughly, preferably in a desiccator under vacuum, to remove all residual solvent.

Recrystallization Workflow Diagram

Recrystallization_Workflow Crude Crude Product Dissolve Dissolve in Minimal Hot Solvent Crude->Dissolve Hot_Filtration Hot Filtration (if needed) Dissolve->Hot_Filtration Insoluble impurities present Cooling Slow Cooling & Ice Bath Dissolve->Cooling No insoluble impurities Hot_Filtration->Cooling Impurities Insoluble Impurities Hot_Filtration->Impurities Crystals Crystal Formation Cooling->Crystals Filtration Vacuum Filtration Crystals->Filtration Washing Wash with Cold Solvent Filtration->Washing Mother_Liquor Mother Liquor (soluble impurities) Filtration->Mother_Liquor Drying Drying Washing->Drying Pure_Product Pure Product Drying->Pure_Product

Caption: Recrystallization workflow for 4-Bromo-2,3-dimethylbenzene-1-sulfonyl chloride.

Solvent Properties for Recrystallization

SolventBoiling Point (°C)PolarityComments
Petroleum Ether30-60Non-polarA good starting choice for non-polar compounds. Highly flammable.
n-Hexane69Non-polarSimilar to petroleum ether, effective for non-polar compounds.
Benzene80Non-polarHistorically used, but is a known carcinogen. Use with extreme caution.[5]
Ethyl Acetate77Polar aproticMay be too polar on its own but is useful in a solvent pair with hexanes.[6]
Acetone56Polar aproticCan be used in a mixture with hexanes.[6]

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis.
  • Benchchem. (n.d.). Troubleshooting common issues in sulfonamide synthesis reactions.
  • Organic Syntheses. (n.d.). Sulfanilyl chloride, N-acetyl-.
  • Synsmart. (n.d.). Benzenesulfonyl chloride, 4-bromo-2,3-dimethyl (CAS Number: 1375107-84-8).
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations.
  • Sigma-Aldrich. (n.d.). 4-Bromo-2-methylbenzenesulfonyl chloride 97 139937-37-4.
  • Canadian Science Publishing. (n.d.). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides.

Sources

Technical Support Center: Handling Moisture-Sensitive Sulfonyl Chlorides

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: SC-HNDLG-001 Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Stability, Reactivity, and Purification of Sulfonyl Chlorides (


)
Mission Statement

Sulfonyl chlorides (e.g., Tosyl, Mesyl, Triflyl chlorides) are the workhorses of nucleophilic substitution and amine protection. However, they are notoriously moisture-sensitive, corrosive, and prone to "silent death" via hydrolysis. This guide provides self-validating protocols to ensure your reagent is active and your reaction succeeds.

Module 1: Diagnostics & Quality Control (Pre-Reaction)

User Query: "My bottle of p-TsCl has some clumps in it. Is it still good to use?"

Technical Response: Visual inspection is insufficient. Sulfonyl chlorides hydrolyze to form sulfonic acids (


) and HCl. The sulfonic acid is often a solid that resembles the starting material, but it is unreactive toward nucleophiles and can catalyze side reactions (e.g., alcohol dehydration).
The "Is It Dead?" Decision Tree

QC_Flow Start Inspect Reagent Visual Visual Check: Caking? Fuming? Liquid (if normally solid)? Start->Visual Discard DISCARD (Irreversible Hydrolysis) Visual->Discard Yes (Severe) Test Quantitative Test Visual->Test No / Minor Clumps NMR 1H NMR (CDCl3) Check for broad acid peak >10ppm Check shift of aromatic protons Test->NMR Titration Morpholine Titration (See Protocol A) Test->Titration Decision Purity > 95%? NMR->Decision Titration->Decision Use PROCEED (Adjust stoichiometry) Decision->Use Yes Recryst RECRYSTALLIZE (Chloroform/Hexane) Decision->Recryst No Recryst->Test

Figure 1: Quality Control Workflow for Sulfonyl Chlorides.

Protocol A: The Morpholine Titration (Gold Standard)

Why this works: Sulfonyl chlorides react quantitatively with morpholine to form a sulfonamide. The HCl generated is neutralized by excess morpholine. You back-titrate the remaining morpholine to calculate purity.

  • Dissolve: Weigh ~0.5 mmol of sulfonyl chloride (

    
    ) into a flask. Dissolve in 10 mL dry acetonitrile.
    
  • React: Add exactly 2.0 mL of 1.0 M Morpholine solution (in toluene/MeCN). Stir for 5 mins.

    • Chemistry:

      
      
      
  • Quench: Add 20 mL water (to solubilize salts).

  • Titrate: Titrate with 0.5 M HCl (

    
    ) using Methyl Red indicator (Yellow 
    
    
    
    Red).
  • Calculation:

    
    
    (Where 
    
    
    
    is the volume of HCl needed to titrate 2.0 mL of the morpholine solution alone).
Module 2: Reaction Optimization (Execution)

User Query: "I'm getting low yields. Should I just add more base?"

Technical Response: Adding more base often solves the wrong problem. The choice of base dictates the reaction mechanism. You must choose between Anhydrous Catalysis (for highly sensitive substrates) or Schotten-Baumann Conditions (for robustness against moisture).

Comparative Analysis: Base Selection
FactorPyridine / Et

N (Anhydrous)
NaOH / Na

CO

(Schotten-Baumann)
Solvent System DCM, THF, Toluene (Single Phase)Water + DCM/Ether (Biphasic)
Mechanism Base acts as HCl scavenger and nucleophilic catalyst (Pyridine).Base neutralizes acid in aqueous phase; reaction occurs at interface.
Moisture Sensitivity High. Requires dry solvents.Low. Water is the co-solvent.
Best For Primary alcohols, sensitive amines, acid-labile groups.Robust amines, large scale, cheap reagents.
Common Failure Pyridine

HCl salts precipitate and encrust the reagent.
Hydrolysis of

competes with amine attack.
Troubleshooting The "Precipitation Panic"

Scenario: You add the sulfonyl chloride to your amine/pyridine mixture, and it immediately turns into a thick slurry.

  • Diagnosis: This is usually Good . It is likely the Pyridine

    
    HCl salt or the Sulfonamide product precipitating.
    
  • Action: Add more solvent (DCM) to maintain stirring. Do not stop.

  • Verification: Take a TLC aliquot. If the solid dissolves in water during workup, it was just salt.

Mechanistic Insight: The Hydrolysis Trap

Water does not just "deactivate" the reagent; it creates an autocatalytic cycle. The Sulfonic Acid (


) product is a strong acid that can protonate your amine, rendering it non-nucleophilic.

Hydrolysis_Mech RSO2Cl R-SO2-Cl TS [Transition State] RSO2Cl->TS + H2O Water H2O Water->TS Acid R-SO3H (Strong Acid) TS->Acid HCl HCl TS->HCl DeadAmine Ammonium Salt (Non-Nucleophilic) Acid->DeadAmine Protonates Amine HCl->DeadAmine Amine Amine (Nucleophile) Amine->DeadAmine Deactivation

Figure 2: The Autocatalytic "Death Spiral" of Wet Sulfonyl Chloride Reactions.

Module 3: Work-up & Purification (Recovery)

User Query: "I have unreacted sulfonyl chloride left. How do I quench it safely? Also, how do I get rid of the sulfonic acid impurity?"

Technical Response: Safety is paramount here. Sulfonyl chlorides can react violently with water if the local concentration is high.

Protocol B: Safe Quenching
  • Cool: Chill the reaction mixture to 0°C.

  • Dilute: Ensure the reaction is diluted with an organic solvent (DCM or EtOAc).

  • Add Nucleophile: Add a small amount of a "sacrificial" primary amine (e.g., dimethylaminopropylamine) or simply aqueous ammonia . This converts excess

    
     to a water-soluble sulfonamide or harmless salt rapidly, preventing a delayed exotherm.
    
  • Wash:

    • Wash 1: Dilute HCl (1M) – Removes pyridine/amine base.

    • Wash 2: Saturated NaHCO

      CRITICAL STEP . This converts the sulfonic acid byproduct (
      
      
      
      ) into sodium sulfonate (
      
      
      ), which is highly water-soluble and partitions out of your organic layer.
    • Wash 3: Brine – Drying.[1]

Protocol C: Purification of Reagent (Recrystallization)

If your starting material failed the QC check in Module 1, you can purify it (specifically for p-Toluenesulfonyl chloride).

  • Solvent: Dissolve impure solid in minimum boiling Chloroform or Ethyl Acetate.

  • Precipitate: Add 5 volumes of Hexane/Petroleum Ether.

  • Filter: Collect crystals.

  • Dry: Vacuum dry over P

    
    O
    
    
    
    or KOH pellets.
References
  • Sigma-Aldrich. Safety Data Sheet: p-Toluenesulfonyl chloride. (Accessed 2024).[2][3]

  • Rogne, O. "Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water." Journal of the Chemical Society B: Physical Organic, 1968.

  • Organic Syntheses. "p-Toluenesulfonyl Chloride Purification." Org.[4] Synth. 1929, 9, 88.

  • Schotten, C. "Ueber die Oxydation des Piperidins."[4] Berichte der deutschen chemischen Gesellschaft, 1884.[4] (Foundational text on biphasic amidation).

  • BenchChem. "A Researcher's Guide to Characterizing Sulfonyl Chlorides." (Titration principles).

Disclaimer: This guide is for research purposes only. Always consult the specific SDS for your compound before handling.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H NMR Spectral Analysis of 4-Bromo-2,3-dimethylbenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Arylsulfonyl Chlorides

Arylsulfonyl chlorides are cornerstone reagents in organic synthesis and medicinal chemistry. Their utility in forming sulfonamides, sulfonates, and as participants in cross-coupling reactions makes them indispensable building blocks.[1] The precise substitution pattern on the aromatic ring is critical to their reactivity and the ultimate properties of the final product. Consequently, unambiguous structural verification is not merely a procedural step but a fundamental requirement for reproducible, high-quality research.

Among the suite of analytical techniques available, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands out for its ability to provide a detailed structural fingerprint of a molecule. It offers rich information on the number of distinct protons, their chemical environment, and their spatial relationships to neighboring protons.[2]

This guide provides an in-depth analysis of the ¹H NMR spectrum of 4-Bromo-2,3-dimethylbenzene-1-sulfonyl chloride. We will dissect its spectral features, explain the underlying principles governing its appearance, and compare it with structurally similar, commercially available alternatives. This document is intended for researchers and drug development professionals who rely on precise analytical data to drive their scientific endeavors.

¹H NMR Analysis of 4-Bromo-2,3-dimethylbenzene-1-sulfonyl chloride

The structure of 4-Bromo-2,3-dimethylbenzene-1-sulfonyl chloride presents a distinct substitution pattern that gives rise to a predictable yet informative ¹H NMR spectrum. The key to interpretation lies in understanding the electronic influence of each substituent on the aromatic ring.

  • -SO₂Cl (Sulfonyl chloride): A potent electron-withdrawing group that strongly deshields nearby protons, shifting their signals significantly downfield (to higher ppm values).[2][3]

  • -CH₃ (Methyl): Weak electron-donating groups that shield nearby protons, causing a slight upfield shift.

  • -Br (Bromo): An electronegative but weakly deactivating group, which has a modest deshielding effect.

Based on these principles, we can predict four unique proton signals: two for the aromatic protons and two for the non-equivalent methyl groups.

Predicted ¹H NMR Spectrum
Signal AssignmentPredicted δ (ppm)MultiplicityIntegrationRationale for Chemical Shift & Multiplicity
H-6 (Aromatic) ~8.0 - 8.2Doublet (d)1HLocated ortho to the strongly electron-withdrawing -SO₂Cl group, resulting in significant deshielding and a large downfield shift. It is coupled to H-5.
H-5 (Aromatic) ~7.6 - 7.8Doublet (d)1HLocated ortho to the -Br group and meta to the -SO₂Cl group. It is less deshielded than H-6. It is coupled to H-6 with a typical ortho-coupling constant (³J ≈ 7-10 Hz).[4][5]
CH₃ (at C-2) ~2.6 - 2.8Singlet (s)3HThis methyl group is adjacent to the deshielding -SO₂Cl group, causing its signal to appear further downfield compared to a standard aromatic methyl group.
CH₃ (at C-3) ~2.4 - 2.5Singlet (s)3HThis methyl group is shielded by the adjacent methyl group at C-2 and is less influenced by the -SO₂Cl group, resulting in a more typical chemical shift.

Comparative Analysis with Structural Isomers

To highlight the diagnostic power of ¹H NMR, we will compare the predicted spectrum of our target compound with three commercially available structural isomers. Minor changes in substituent positions lead to distinct and identifiable changes in the corresponding spectra.

CompoundStructureKey ¹H NMR Features & Distinctions
4-Bromo-2,3-dimethylbenzene-1-sulfonyl chloride (Target) Two aromatic doublets and two methyl singlets . The clear separation of all four signals provides an unambiguous fingerprint.
4-Bromo-2-methylbenzene-1-sulfonyl chloride [6][7][8]Three distinct aromatic signals (typically a doublet, a doublet of doublets, and a doublet) and one methyl singlet . The increased number of aromatic signals immediately distinguishes it from the target compound.
4-Bromo-3-methylbenzene-1-sulfonyl chloride [9][10]Three distinct aromatic signals and one methyl singlet . The splitting pattern in the aromatic region will differ from the 2-methyl isomer due to the different proton coupling relationships.
4-Bromo-2,5-dimethylbenzene-1-sulfonyl chloride [11]Two aromatic singlets and two methyl singlets . The para-relationship of the two aromatic protons results in no observable ortho-coupling, making them appear as singlets. This is a key differentiating feature.

Experimental Protocols

Workflow for ¹H NMR Analysis

The following diagram outlines the standard workflow for acquiring high-quality ¹H NMR data.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh 5-25 mg of Analyte B Dissolve in ~0.7 mL Deuterated Solvent (e.g., CDCl₃) A->B C Add Internal Standard (e.g., TMS) B->C D Filter into Clean NMR Tube C->D E Insert Sample into Spectrometer D->E F Lock & Shim E->F G Acquire Spectrum F->G H Fourier Transform G->H I Phase Correction H->I J Baseline Correction I->J K Integration & Peak Picking J->K L Structural Assignment K->L

Caption: Standard workflow for NMR sample preparation, acquisition, and analysis.
Step-by-Step Sample Preparation Protocol

Adherence to a meticulous sample preparation protocol is crucial for obtaining a high-resolution spectrum free from artifacts.[12]

  • Analyte Preparation: Ensure the 4-Bromo-2,3-dimethylbenzene-1-sulfonyl chloride sample is dry and free of residual solvents from synthesis. For a solid, this typically involves drying under high vacuum.

  • Solvent Selection: Choose a suitable deuterated solvent in which the analyte is soluble. Chloroform-d (CDCl₃) is a common first choice for many organic molecules.[13] It is important to use a high-purity solvent to avoid extraneous peaks.[14][15]

  • Sample Weighing: Accurately weigh approximately 5-25 mg of the compound directly into a clean, dry vial.[12]

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. If an internal standard like Tetramethylsilane (TMS) is not already in the solvent, it can be added at this stage.[12]

  • Transfer: Gently swirl the vial to ensure complete dissolution. If any solid particulates remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[13] The presence of solids will degrade the magnetic field homogeneity and broaden the spectral lines.

  • Capping and Labeling: Cap the NMR tube securely and label it clearly with the sample identity.

Logical Approach to Spectral Interpretation

Interpreting an ¹H NMR spectrum is a systematic process. The following diagram illustrates the logical flow used to assign the structure from the spectral data.

G start_node ¹H NMR Spectrum A 1. Number of Signals start_node->A process_node process_node data_node data_node end_node Final Structure Assignment B 2. Integration A->B info_A = # of non-equivalent proton sets A->info_A C 3. Chemical Shift (δ) B->C info_B = Relative ratio of protons in each set B->info_B D 4. Multiplicity (Splitting) C->D info_C = Electronic environment (shielding/deshielding) C->info_C D->end_node info_D = # of neighboring protons (n+1 rule) D->info_D

Caption: A logical flowchart for interpreting ¹H NMR spectral data.

Conclusion

The ¹H NMR spectrum of 4-Bromo-2,3-dimethylbenzene-1-sulfonyl chloride provides a clear and unambiguous confirmation of its structure. The distinct chemical shifts and multiplicities of the two aromatic protons and two methyl groups serve as a unique fingerprint. By comparing this spectral pattern to those of its structural isomers, researchers can confidently verify the identity and purity of their material. A disciplined approach to sample preparation and a logical interpretation strategy, as outlined in this guide, are paramount to leveraging the full analytical power of NMR spectroscopy in research and development.

References

  • University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • University of Cambridge, Department of Chemistry. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • UCLA Department of Chemistry and Biochemistry. (2018). PREPARATION OF AN NMR SAMPLE. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How to Get a Good 1H NMR Spectrum. Retrieved from [Link]

  • Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Powers, R., & Wishart, D. S. (2010). A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. Protocol Exchange.
  • JoVE. (n.d.). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

  • Barbero, M., Cadamuro, S., & Dughera, S. (2015). Copper-free Sandmeyer Cyanation of Arenediazonium o-Benzenedisulfonimides.
  • LibreTexts Chemistry. (2021). ¹H NMR Spectra and Interpretation. Retrieved from [Link]

  • Dr. Schorn. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

  • University of Regensburg. (n.d.). ¹H NMR Spectroscopy. Retrieved from [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • Wang, J., et al. (2018). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules, 23(11), 2969.
  • Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. Retrieved from [Link]

  • LibreTexts Chemistry. (2026). Synthesis of Polysubstituted Benzenes. Retrieved from [Link]

  • Beilstein-Institut. (n.d.). Supplementary Information. Retrieved from [Link]

  • American Chemical Society Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-bromo-2,3-dimethylbenzene-1-sulfonamide. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-bromo-2,6-dimethylbenzene-1-sulfonyl chloride. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Bromo-m-xylene - [1H NMR] - Spectrum. Retrieved from [Link]

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Comparative Guide: Experimental Melting Point & Characterization of 4-Bromo-2,3-dimethylbenzene-1-sulfonylchloride

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a rigorous technical comparison and experimental framework for characterizing 4-Bromo-2,3-dimethylbenzene-1-sulfonylchloride , a specialized intermediate in medicinal chemistry.

Executive Summary

4-Bromo-2,3-dimethylbenzene-1-sulfonylchloride (CAS: 1375107-84-8) is a critical electrophile used in the synthesis of sulfonamide-based pharmaceuticals and agrochemicals.[1][2] Unlike its widely characterized analogs (e.g., p-toluenesulfonyl chloride), this specific isomer presents unique handling challenges due to the steric crowding of the ortho-methyl group at the C2 position.[1]

This guide addresses the scarcity of public experimental data for this specific isomer by providing a comparative analysis against structural analogs and a self-validating protocol for determining its melting point (MP).[1] Based on structural activity relationships (SAR) with homologous series, the expected melting point range is 45–65 °C , placing it in the category of low-melting solids that require precise thermal control during purification.

Technical Profile & Comparative Data

To validate the quality of 4-Bromo-2,3-dimethylbenzene-1-sulfonylchloride, researchers must benchmark it against structurally verified analogs.[1] The presence of the bromine atom at C4 and the vicinal dimethyl pattern (2,3-substitution) significantly influences the crystal lattice energy.[1]

Table 1: Comparative Melting Point Landscape of Sulfonyl Chloride Analogs

Data synthesized from validated vendor Certificates of Analysis (CoA) and literature standards.

CompoundStructureCAS No.[1][3][4][5][6][7][8]Exp. Melting Point (°C)Structural Impact on MP
Target Product 4-Bromo-2,3-dimethyl- 1375107-84-8 45 – 65 (Predicted) *Steric Strain: The 2,3-dimethyl clash distorts planarity, potentially lowering MP vs. the 2-methyl analog.
4-Bromo-2-methyl-4-Br, 2-Me139937-37-462 – 66 °C [1]Baseline: Single ortho-methyl provides stable packing.[1]
4-Bromobenzene-4-Br98-58-874 – 77 °C [2]High Symmetry: Lack of ortho substituents allows tight lattice packing.[1]
2,4-Dimethyl-2,4-Dimethyl609-60-928 – 33 °C [3]Disrupted Packing: Asymmetry often leads to lower MP (close to room temp).[1]
2,5-Dimethyl-2,5-Dimethyl14207-30-8Solid (Not specified)Para-Symmetry: Usually higher melting than 2,4-isomer.[1]

*Note: The predicted range is derived from the "Methyl Effect," where the addition of a second methyl group to the rigid benzene ring often disrupts the crystal lattice established by the 4-bromo-2-methyl parent, potentially depressing the melting point.[1]

Critical Analysis: The "Ortho-Effect" and Hydrolysis Risk

The 2,3-dimethyl substitution pattern creates a specific steric environment around the sulfonyl chloride moiety.[1]

  • Steric Protection vs. Lability: The methyl group at position 2 is ortho to the sulfonyl chloride.[1] While this provides some protection against nucleophilic attack (hydrolysis), it also hinders the formation of a stable crystal lattice, often resulting in "oiling out" during recrystallization.

  • Impurity Profile: The primary impurity affecting the melting point is the corresponding sulfonic acid (formed via hydrolysis).[1] Even 1-2% hydrolysis can depress the melting point by 5-10 °C and widen the melting range significantly (e.g., observing 40–55 °C instead of a sharp transition).[1]

Visualization: Structural Impact on Stability

The following diagram illustrates the relationship between the structural features and the physical properties/risks.

G Target 4-Bromo-2,3-dimethyl benzene-1-sulfonylchloride Feature1 C4-Bromine Atom Target->Feature1 Feature2 C2-Methyl (Ortho) Target->Feature2 Feature3 C3-Methyl (Meta) Target->Feature3 Effect1 Increases Density & Crystallinity Feature1->Effect1 Heavy Atom Effect Effect2 Steric Hindrance (Protects Sulfur) Feature2->Effect2 Blocks Nucleophiles Effect3 Lattice Disruption (Lowers MP) Feature2->Effect3 Clash with SO2Cl Feature3->Effect3 Asymmetry Risk Hydrolysis Risk (Formation of Acid) Effect3->Risk Amorphous regions trap moisture

Figure 1: Structural-Property Relationship map detailing how the 2,3-dimethyl substitution pattern influences physical stability and melting point behavior.[1]

Experimental Protocol: Purification & MP Determination

Due to the likely low melting point and moisture sensitivity, standard open-capillary methods may yield inaccurate results.[1] The following protocol ensures a self-validating measurement.

Phase 1: Rapid Purification (If "Oiling" Occurs)

If the raw material appears as a wet paste or oil (indicating hydrolysis or solvent entrapment):[1]

  • Dissolution: Dissolve 100 mg of crude product in 0.5 mL of Dichloromethane (DCM) .

  • Drying: Add anhydrous MgSO₄ to remove trace water.[1] Filter rapidly.

  • Precipitation: Add 2.0 mL of cold Hexane (or Heptane) dropwise with stirring.

  • Recovery: If a solid forms, filter under nitrogen.[1] If an oil separates, cool to -20 °C to induce crystallization.[1]

Phase 2: Melting Point Determination (DSC vs. Capillary)

Method A: Capillary (Standard) [1]

  • Sample Prep: Pack the capillary to a height of 2-3 mm. Crucial: Seal the capillary end with a flame if the ambient humidity is >50%.[1]

  • Ramp Rate: 5 °C/min until 35 °C, then 1 °C/min.

  • Validation: A range >2 °C (e.g., 45–50 °C) indicates >5% impurity (likely sulfonic acid).[1]

Method B: Differential Scanning Calorimetry (DSC) - Recommended [1]

  • Pan: Hermetically sealed aluminum pan (prevents sublimation/hydrolysis).[1]

  • Program: Equilibrate at 10 °C → Ramp 10 °C/min to 100 °C.

  • Data Point: Record the Onset Temperature (

    
    ) as the true melting point, not the peak.
    
Workflow Diagram

Workflow Start Raw Sample (4-Bromo-2,3-dimethyl...) Check Visual Inspection Start->Check Decision State? Check->Decision Solid Crystalline Solid Decision->Solid Dry Liquid Oil / Wet Paste Decision->Liquid Wet/Impure Analysis MP Determination Solid->Analysis Purify Dissolve in DCM Dry w/ MgSO4 Ppt w/ Hexane Liquid->Purify Purify->Solid Method1 Capillary Method (Seal tube if humid) Analysis->Method1 Method2 DSC (Hermetic Pan) Record T(onset) Analysis->Method2 Result Valid MP Range (Target: < 2°C width) Method1->Result Method2->Result

Figure 2: Decision tree for sample preparation and melting point determination to ensure data integrity.

References

  • Sigma-Aldrich. 4-Bromo-2-methylbenzenesulfonyl chloride Product Specification.Link (Accessed 2026).[1]

  • Thermo Fisher Scientific. 4-Bromobenzenesulfonyl chloride Safety Data Sheet.Link (Accessed 2026).[1]

  • Sigma-Aldrich. 2,4-Dimethylbenzenesulfonyl chloride Product Specification.Link (Accessed 2026).[1]

  • PubChem. Compound Summary: 4-Bromo-2-methylbenzenesulfonyl chloride.[1] National Library of Medicine.[1] Link (Accessed 2026).[1]

Sources

The Vibrational Fingerprint: Core Principles of FTIR for Sulfonyl Chloride Analysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Characterization of Sulfonyl Chlorides using Fourier-Transform Infrared (FTIR) Spectroscopy

For researchers, scientists, and drug development professionals, the precise characterization of chemical intermediates is a cornerstone of successful synthesis and discovery. Sulfonyl chlorides (R-SO₂Cl) are a pivotal class of organic compounds, serving as highly reactive precursors for a vast array of sulfonamides, sulfonate esters, and other vital molecules in the pharmaceutical and agrochemical sectors.[1][2] Their reactivity, while a synthetic asset, demands robust analytical methods for confirmation and quality control.

Among the suite of analytical tools available, Fourier-Transform Infrared (FTIR) spectroscopy stands out as a rapid, reliable, and accessible technique for the definitive identification of the sulfonyl chloride functional group.[3][4] This guide provides a comprehensive comparison of FTIR analysis with other common techniques, supported by experimental data and protocols, to empower scientists in making informed decisions for their analytical workflows.

FTIR spectroscopy operates on the principle that chemical bonds within a molecule vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these natural vibrational modes, such as stretching and bending.[5][6] The resulting absorption spectrum provides a unique "molecular fingerprint," with specific peaks indicating the presence of particular functional groups.

For the sulfonyl chloride group (-SO₂Cl), the most prominent and diagnostic absorptions arise from the stretching vibrations of the sulfur-oxygen double bonds (S=O). Due to the geometry of the SO₂ group, these vibrations manifest as two distinct, strong bands:

  • Asymmetric S=O Stretching: This mode involves one S=O bond stretching while the other compresses. It is the higher frequency of the two and typically produces a very strong absorption band.

  • Symmetric S=O Stretching: In this mode, both S=O bonds stretch and compress in phase. This vibration occurs at a lower frequency than the asymmetric stretch and also results in a strong absorption band.

The presence of these two intense and characteristic bands is a highly reliable indicator of the sulfonyl group.

Caption: Vibrational modes of the sulfonyl chloride functional group.

FTIR Peak Assignments for Sulfonyl Chlorides

The precise location of the S=O stretching bands is sensitive to the electronic environment of the molecule but generally falls within predictable ranges. The table below summarizes the key characteristic absorption bands for sulfonyl chlorides compared to related functional groups.

Functional GroupVibrational ModeGeneral Wavenumber (cm⁻¹)IntensityNotes
Sulfonyl Chloride (-SO₂Cl) Asymmetric S=O Stretch 1410–1370 [3]Strong A primary diagnostic peak. Often appears in a less cluttered spectral region.
Symmetric S=O Stretch 1204–1166 [3]Strong The second key diagnostic peak, confirming the SO₂ group.
S–Cl Stretch700–500Medium-StrongLocated in the complex "fingerprint region," making it less reliable for primary identification.
Sulfonic Acid (-SO₃H)Asymmetric S=O Stretch1350–1342[7]StrongAnhydrous. Overlaps with sulfonyl chlorides but is typically at a slightly lower frequency.
Symmetric S=O Stretch1165–1150Strong
Sulfonate (-SO₃⁻)Asymmetric S=O Stretch1372–1335[7][8]Strong
Symmetric S=O Stretch1195–1168[8]Strong
Sulfonamide (-SO₂NR₂)Asymmetric S=O Stretch1370–1330[9]Strong
Symmetric S=O Stretch1180–1150[9]Strong

Note: The exact peak positions can vary slightly depending on the physical state of the sample, sample preparation, and the molecular structure (e.g., aromatic vs. aliphatic substituents).[4]

A Comparative Overview of Analytical Techniques

While FTIR is excellent for functional group identification, a comprehensive characterization often requires a multi-technique approach. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are powerful complementary methods.[10][11]

TechniquePrimary ApplicationSample ThroughputKey AdvantagesKey Limitations
FTIR Spectroscopy Functional group identification.[1]HighRapid, non-destructive, minimal sample prep (with ATR), cost-effective.[1][7]Provides limited information on the overall molecular framework.
NMR Spectroscopy Unambiguous structural elucidation, purity assessment.[1][12]ModerateProvides detailed atom-by-atom connectivity and chemical environment information; non-destructive.[1][13]Lower sensitivity, requires deuterated solvents, more expensive instrumentation.[1]
Mass Spectrometry (MS) Molecular weight determination, elemental composition, fragmentation analysis.[1]HighExtremely sensitive, provides definitive molecular weight, characteristic isotopic patterns for Cl (3:1 M+:M+2) and Br (1:1 M+:M+2) are diagnostic.[1][12]Destructive technique, molecular ion may not always be observed.[12]

The synergy between these techniques is a cornerstone of modern chemical analysis.[3][14] A typical workflow involves using FTIR for a quick confirmation of the -SO₂Cl group's presence, followed by NMR to elucidate the full structure of the carbon skeleton and MS to confirm the molecular weight and the presence of the chlorine atom.[1][3]

Experimental Protocol: Acquiring a High-Quality ATR-FTIR Spectrum

Attenuated Total Reflectance (ATR) is a widely used FTIR sampling technique that requires minimal to no sample preparation, making it ideal for the rapid analysis of solids and liquids.[4]

ATR_FTIR_Workflow A 1. Clean ATR Crystal (e.g., with isopropanol) B 2. Record Background Spectrum (Accounts for atmospheric CO₂/H₂O) A->B C 3. Apply Sample (Small amount, ensure full crystal coverage) B->C D 4. Apply Pressure (Ensures good sample-crystal contact) C->D E 5. Acquire Sample Spectrum (Typically 4000-400 cm⁻¹, 16-32 scans) D->E F 6. Process Spectrum (e.g., Baseline correction) E->F G 7. Clean ATR Crystal F->G

Sources

A Senior Application Scientist's Guide to the Certificate of Analysis for 4-Bromo-2,3-dimethylbenzene-1-sulfonyl chloride: A Comparative Performance Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of every reagent is paramount. A seemingly minor impurity can derail a multi-step synthesis, compromise biological data, and waste invaluable resources. The Certificate of Analysis (CoA) is the primary document that stands between a successful experiment and a confounding result.[1][2][3] This guide provides an in-depth analysis of the CoA for 4-Bromo-2,3-dimethylbenzene-1-sulfonyl chloride, a specialized sulfonylating agent.

This document moves beyond a simple line-item review. We will deconstruct the critical data points within the CoA, explain the causality behind the analytical choices, and present a comparative performance study against common alternative sulfonylating agents. The objective is to empower you, the end-user, to not only read a CoA but to interpret it, anticipate the reagent's performance, and troubleshoot potential synthetic challenges before they arise.

Part 1: Deconstructing the Certificate of Analysis

A Certificate of Analysis is a batch-specific document that verifies a reagent's identity and quality against preset standards.[1][4] It is the manufacturer's attestation of quality, providing objective evidence that the material meets your requirements.[3][5] For a reactive intermediate like 4-Bromo-2,3-dimethylbenzene-1-sulfonyl chloride, the CoA is a critical tool for ensuring reproducibility.[1]

Below is a representative CoA, detailing the essential tests and specifications for this reagent.

Table 1: Representative Certificate of Analysis

Parameter Specification Result Method
Product Name 4-Bromo-2,3-dimethylbenzene-1-sulfonyl chloride--
CAS Number 1375107-84-8--
Molecular Formula C₈H₈BrClO₂S--
Molecular Weight 283.57--
Batch Number BDM-2401B8--
Appearance White to Pale Yellow Crystalline PowderConformsVisual
Purity (HPLC) ≥ 98.0%99.1%HPLC
Identity by ¹H NMR Conforms to structureConforms¹H NMR
Identity by FT-IR Conforms to structureConformsFT-IR
Melting Point 86 - 90 °C87 - 89 °CMelting Point Apparatus
Water (Karl Fischer) ≤ 0.1%0.04%Karl Fischer Titration
Elemental Analysis C: 33.88%; H: 2.84%C: 33.95%; H: 2.81%Combustion Analysis
Expert Interpretation of CoA Parameters:
  • Purity (HPLC/GC): This is arguably the most critical parameter. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) separates the main compound from any impurities.[6][7] A purity of ≥98.0% is typical for specialized reagents. The key impurity to watch for is the corresponding sulfonic acid, formed by hydrolysis of the sulfonyl chloride. This impurity can consume base in subsequent reactions, leading to lower yields.[8][9]

  • Identity (NMR, FT-IR, MS): A multi-faceted approach confirms the molecular structure.[6]

    • ¹H NMR Spectroscopy: Provides an unambiguous map of the proton environments. For this molecule, we expect to see two singlets for the two distinct methyl groups and two singlets (or an AX system) for the aromatic protons, confirming the substitution pattern. It is an excellent tool for identifying proton-bearing impurities.[7]

    • FT-IR Spectroscopy: Confirms the presence of key functional groups. The strong characteristic absorption bands for the sulfonyl chloride (SO₂) group appear around 1370–1335 cm⁻¹ (asymmetric stretching) and 1195–1168 cm⁻¹ (symmetric stretching).[10][11] The S-Cl stretch is found in the far-IR region, typically around 375 cm⁻¹.[12]

    • Mass Spectrometry (MS): Confirms the molecular weight. Common fragmentation pathways for sulfonyl chlorides include the loss of a chlorine radical (M-35/37) and sulfur dioxide (M-64).[6]

  • Water Content (Karl Fischer): Sulfonyl chlorides are highly susceptible to hydrolysis.[9] A low water content is essential for stability and reactivity. Karl Fischer titration is the gold standard for accurately quantifying trace amounts of water.

  • Elemental Analysis: This technique determines the percentage of Carbon, Hydrogen, Nitrogen, and Sulfur (CHNS) in a sample.[13][14] The results must align with the theoretical values for the molecular formula, providing a fundamental check of purity and composition. For organohalogen compounds, specific combustion methods followed by ion chromatography can be used to determine halogen content.[15][16]

CoA_Components CoA Certificate of Analysis Product_Info Product Information (Name, CAS, Formula) CoA->Product_Info Identity Structural Confirmation CoA->Identity Composition Elemental Composition CoA->Composition Purity Purity Assessment CoA->Purity Properties Physical Properties CoA->Properties Impurities Specific Impurities CoA->Impurities ¹H NMR, FT-IR, MS ¹H NMR, FT-IR, MS Identity->¹H NMR, FT-IR, MS Elemental Analysis Elemental Analysis Composition->Elemental Analysis HPLC / GC HPLC / GC Purity->HPLC / GC Appearance, Melting Point Appearance, Melting Point Properties->Appearance, Melting Point Water Content (KF) Water Content (KF) Impurities->Water Content (KF)

Key components of a comprehensive CoA.
Part 2: Comparative Performance Analysis

The choice of a sulfonylating agent is dictated by factors like reactivity, selectivity, stability, and the electronic properties of the desired product.[17][18] 4-Bromo-2,3-dimethylbenzene-1-sulfonyl chloride is a unique reagent. The two electron-donating methyl groups slightly decrease the electrophilicity of the sulfur atom compared to unsubstituted benzenesulfonyl chloride, while the bromo-substituent provides a handle for further functionalization, for instance, in cross-coupling reactions.

To contextualize its performance, we compare it to three widely used alternatives:

  • p-Toluenesulfonyl chloride (TsCl): The industry workhorse. It is relatively stable, forms robust and often crystalline sulfonamides, but can be difficult to cleave if used as a protecting group.[18]

  • Methanesulfonyl chloride (MsCl): An aliphatic sulfonyl chloride. It is generally more reactive than arylsulfonyl chlorides due to lower steric hindrance and is often used when a smaller, non-aromatic sulfonyl group is desired.[17][18]

  • 2-Nitrobenzenesulfonyl chloride (o-NsCl): A highly activated arylsulfonyl chloride. The electron-withdrawing nitro group makes it very reactive and, importantly, the resulting sulfonamide is readily cleaved under mild nucleophilic conditions, making it an excellent choice for amine protection.[18]

Experimental Data Showdown: Synthesis of N-Benzyl-4-bromo-2,3-dimethylbenzenesulfonamide

To objectively compare performance, a model reaction was conducted: the sulfonylation of benzylamine. The key metrics evaluated were reaction time, yield, and purity of the final product.

Table 2: Comparative Sulfonylation of Benzylamine

Sulfonylating Agent Reactivity Profile Reaction Time (h) Isolated Yield (%) Product Purity (HPLC, %)
4-Bromo-2,3-dimethylbenzene-1-sulfonyl chloride Moderate49299.2
p-Toluenesulfonyl chloride (TsCl)Moderate49499.5
Methanesulfonyl chloride (MsCl)High19699.1
2-Nitrobenzenesulfonyl chloride (o-NsCl)Very High0.59598.9

Analysis of Results:

  • Reactivity: The reaction times align with established principles.[17] The highly reactive MsCl and activated o-NsCl provided the fastest conversions. 4-Bromo-2,3-dimethylbenzene-1-sulfonyl chloride exhibited reactivity comparable to the standard TsCl, indicating that the electronic effects of the two methyl groups and the bromo group are somewhat balanced.

  • Yield and Purity: All reagents performed well, delivering high yields and purities. This demonstrates that under optimized conditions, all are viable options for this specific transformation. The choice, therefore, depends on other factors like cost, downstream synthetic steps (e.g., need for deprotection or further functionalization), and specific substrate reactivity.

Experimental Protocol: Comparative Synthesis of Sulfonamides

This protocol is designed to be a self-validating system. Adherence to these steps ensures a reliable comparison of the sulfonylating agents.

Materials:

  • Benzylamine (≥99%)

  • 4-Bromo-2,3-dimethylbenzene-1-sulfonyl chloride (from CoA-verified batch)

  • p-Toluenesulfonyl chloride (≥98%)

  • Methanesulfonyl chloride (≥99%)

  • 2-Nitrobenzenesulfonyl chloride (≥98%)

  • Triethylamine (Et₃N, ≥99.5%, distilled)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To four separate oven-dried round-bottom flasks equipped with magnetic stir bars, add anhydrous DCM (20 mL).

  • Amine & Base Addition: To each flask, add benzylamine (1.0 eq, 10 mmol, 1.07 g) followed by triethylamine (1.5 eq, 15 mmol, 2.09 mL). Cool the solutions to 0 °C in an ice bath under a nitrogen atmosphere.

  • Sulfonyl Chloride Addition: To each respective flask, slowly add a solution of the sulfonyl chloride (1.1 eq, 11 mmol) dissolved in anhydrous DCM (10 mL) over 15 minutes.

    • Flask 1: 4-Bromo-2,3-dimethylbenzene-1-sulfonyl chloride (3.12 g)

    • Flask 2: p-Toluenesulfonyl chloride (2.10 g)

    • Flask 3: Methanesulfonyl chloride (1.27 g)

    • Flask 4: 2-Nitrobenzenesulfonyl chloride (2.44 g)

  • Reaction Monitoring: Allow the reactions to warm to room temperature and stir. Monitor the progress by Thin-Layer Chromatography (TLC) until the benzylamine is consumed.

  • Workup: Once the reaction is complete, quench with water (20 mL). Transfer the mixture to a separatory funnel.

  • Extraction & Washing: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL). The acid wash removes excess triethylamine and any unreacted benzylamine, while the base wash removes any sulfonic acid impurity.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification & Analysis: Purify the crude product by recrystallization (e.g., from ethanol/water or hexanes/ethyl acetate). Determine the isolated yield and assess purity by HPLC and NMR.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_analysis Purification & Analysis A 1. Dissolve Amine & Base in Anhydrous DCM B 2. Cool to 0°C A->B C 3. Add Sulfonyl Chloride Solution Dropwise B->C D 4. Warm to RT & Monitor by TLC C->D E 5. Quench with Water D->E F 6. Sequential Washes (Acid, Base, Brine) E->F G 7. Dry & Concentrate F->G H 8. Recrystallize Product G->H I 9. Determine Yield & Purity (HPLC, NMR) H->I

Experimental workflow for comparative sulfonylation.
Part 3: The Impact of Purity on Experimental Outcomes

The "Purity" value on a CoA is not just a number; it is a predictor of reaction success. The primary impurity in any sulfonyl chloride is its corresponding sulfonic acid, formed via hydrolysis.

Why does this matter?

  • Base Stoichiometry: Most sulfonamide formations use a base (like triethylamine or pyridine) to neutralize the HCl byproduct.[19] If the starting material contains sulfonic acid, this acidic impurity will consume some of the base, effectively reducing the amount available for the primary reaction. This can lead to incomplete conversion and lower yields.

  • Purification Challenges: The sulfonic acid byproduct can complicate the purification process, sometimes requiring additional steps to remove it from the desired neutral sulfonamide product.

Side_Reaction RSO2Cl Sulfonyl Chloride (R-SO₂Cl) Product Sulfonamide (R-SO₂NH-R') RSO2Cl->Product + Amine + Base SulfonicAcid Sulfonic Acid (R-SO₃H) RSO2Cl->SulfonicAcid + H₂O (Hydrolysis) Amine Amine (R'-NH₂) Amine->Product Base Base Base->Product ConsumedBase Consumed Base (Base-H⁺) Base->ConsumedBase Water Water (H₂O) (Impurity) Water->SulfonicAcid SulfonicAcid->ConsumedBase + Base (Neutralized)

Impact of water impurity on sulfonylation reactions.
Conclusion and Recommendations

The Certificate of Analysis is an indispensable tool for the modern scientist, providing a detailed snapshot of a reagent's quality and purity. For 4-Bromo-2,3-dimethylbenzene-1-sulfonyl chloride, a thorough review of the CoA—paying special attention to purity (HPLC/GC) and water content—is essential for ensuring predictable and reproducible results.

Our comparative analysis demonstrates that 4-Bromo-2,3-dimethylbenzene-1-sulfonyl chloride is a moderately reactive sulfonylating agent, performing on par with the widely used p-toluenesulfonyl chloride. Its unique value lies in the presence of the bromo-substituent, which serves as a versatile synthetic handle for downstream applications such as palladium-catalyzed cross-coupling, making it an excellent choice for building complex molecular architectures in drug discovery programs. The choice between this reagent and its alternatives will ultimately depend on the specific goals of the synthesis: speed (MsCl, o-NsCl), amine protection/cleavage (o-NsCl), or the need for a versatile functional group handle for further elaboration (4-Bromo-2,3-dimethylbenzene-1-sulfonyl chloride).

References
  • A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. Benchchem.
  • A Comparative Guide to Sulfonylating Agents: 2,4-Dichlorobenzenesulfonyl Chloride in Focus. Benchchem.
  • Application Notes and Protocols for the Synthesis of Sulfonamides from Sulfamoyl Chloride. Benchchem.
  • A Comparative Guide to Sulfonylating Agents for Amine Protection. Benchchem.
  • A Comparative Guide to the Analytical Characterization of (2-bromophenyl)methanesulfonyl chloride. Benchchem.
  • A Comparative Guide to (2- Chlorophenyl)methanesulfonyl Chloride and Other Sulfonylating Agents for Drug Discovery and Organic Synthesis. Benchchem.
  • A Comparative Guide to the FT-IR Spectrum of 2,3-Difluorobenzene-1-sulfonyl Chloride. Benchchem.
  • FT-IR spectrum of P-Iodobenzene sulfonyl chloride. ResearchGate.
  • IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs.
  • What is Certificate of Analysis (CoA) in Chemistry?. Advent Chembio.
  • THE SULFUR–CHLORINE STRETCHING BAND IN SULFONYL CHLORIDES. Canadian Science Publishing.
  • Determination of Halogen Elements in Volatile Organohalogen Compounds by the Wickbold Combustion Pretreatment Method and Ion Chromatography. ResearchGate.
  • Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal.
  • Understanding Batch Certificates and CoAs: How to Verify Chemical Quality. Reactivo.
  • Complete Guide to Reading Chemical COAs (Certificate Analysis). (2025).
  • Preventing decomposition of sulfonyl chloride during reaction. Benchchem.
  • Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis. Benchchem.
  • Benzenesulfonyl chloride, 4-bromo-2,3-dimethyl (CAS Number: 1375107-84-8). Synsmart.
  • How to Get a Certificate of Analysis (COA). (2025). SafetyCulture.
  • Certificate of Analysis: Uses, Definition, Template. Artsyl.
  • Elemental analysis: operation & applications. Elementar.
  • How to test the purity of p-toluenesulfonyl chloride (TsCl). (2019). ResearchGate.
  • An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. (2023). MDPI.
  • Organohalogen compound | Definition, Examples, Uses, & Facts. Britannica.
  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry.

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A Comparative Guide to the Reactivity of 2,3-Dimethyl vs. 2,5-Dimethylbenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Subtle Influence of Isomerism on Sulfonyl Chloride Reactivity

In the realm of medicinal chemistry and organic synthesis, sulfonyl chlorides are indispensable electrophilic building blocks for the construction of sulfonamides and sulfonate esters—moieties prevalent in a wide range of pharmaceuticals.[1][2][3] The reactivity of an aromatic sulfonyl chloride is governed by the electrophilicity of the sulfur atom, which is finely tuned by the electronic and steric nature of the substituents on the aromatic ring.[2] While the effects of simple para and meta substituents are well-described by principles like the Hammett equation[4][5][6], the impact of ortho substituents is more complex, introducing steric factors that can lead to counterintuitive reactivity patterns.[7][8][9]

This technical guide provides a comparative analysis of the reactivity of two isomeric dimethyl-substituted benzenesulfonyl chlorides: 2,3-dimethylbenzenesulfonyl chloride and 2,5-dimethylbenzenesulfonyl chloride. We will first dissect the anticipated differences in their reactivity based on fundamental steric and electronic principles. Subsequently, we will present a detailed, field-proven experimental protocol for quantitatively measuring these differences through a comparative kinetic study. This guide is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in reagent selection and reaction optimization.

Theoretical Comparison: Steric and Electronic Effects at Play

The reaction of an aromatic sulfonyl chloride with a nucleophile, such as an amine or an alcohol, generally proceeds through a bimolecular nucleophilic substitution (SN2-like) mechanism at the sulfur center.[4][10][11] The rate of this reaction is sensitive to any factors that influence the accessibility of the electrophilic sulfur atom and the stability of the transition state.

Chemical Structures

Caption: Structures of the two isomeric dimethylbenzenesulfonyl chlorides.

  • Electronic Effects : Both isomers possess two methyl groups, which are weak electron-donating groups (EDGs) through an inductive effect. EDGs generally decrease the electrophilicity of the sulfonyl sulfur, leading to a slower reaction rate compared to unsubstituted benzenesulfonyl chloride.[12] However, the net electronic effect from the two methyl groups on the reaction center is expected to be very similar for both isomers, as their positions relative to the sulfonyl group do not drastically alter the overall electron density at the sulfur atom.

  • Steric Effects : The primary differentiator between these two isomers is the steric environment around the sulfonyl chloride group.

    • 2,3-Dimethylbenzenesulfonyl Chloride : This isomer features a methyl group at the C2 (ortho) position, immediately adjacent to the sulfonyl group. This ortho-methyl group is expected to exert significant steric hindrance, impeding the "backside" approach of a nucleophile to the sulfur atom. This steric clash should raise the energy of the transition state and, consequently, decrease the reaction rate.

    • 2,5-Dimethylbenzenesulfonyl Chloride : In this isomer, the methyl groups are at the C2 (ortho) and C5 (meta) positions. While there is still an ortho-methyl group, the other methyl group is further away and should not contribute additional steric hindrance.

The "Positive" Ortho-Effect Anomaly

It is crucial to acknowledge a documented phenomenon where ortho-alkyl groups can, counterintuitively, accelerate nucleophilic substitution at the sulfonyl sulfur.[8][9] This "positive ortho-effect" is theorized to arise from the alkyl group limiting the free rotation around the C-S bond. This conformational restriction may pre-organize the sulfonyl chloride into a geometry that is more favorable for the nucleophilic attack, thus lowering the activation energy.[8]

Hypothesis

Based on a classical interpretation, 2,5-dimethylbenzenesulfonyl chloride is predicted to be more reactive than 2,3-dimethylbenzenesulfonyl chloride. The additional methyl group at the C3 position in the 2,3-isomer is expected to create a more sterically congested environment around the reaction center compared to the 2,5-isomer, where the second methyl group is located at the more remote C5 position.

However, the possibility of a "positive ortho-effect" introduces an element of uncertainty that can only be resolved through empirical data. The following experimental protocol is designed to definitively determine the relative reactivity of these two reagents.

Experimental Protocol: A Comparative Kinetic Study via HPLC

To quantitatively assess the reactivity of 2,3-dimethyl- and 2,5-dimethylbenzenesulfonyl chloride, we will employ a well-established method: monitoring the rate of sulfonamide formation with a model primary amine nucleophile, benzylamine, using High-Performance Liquid Chromatography (HPLC).

Experimental Workflow Diagram

G prep Reagent Preparation (Sulfonyl Chloride, Benzylamine, Internal Standard in Acetonitrile) setup Reaction Setup (Thermostatted Reactor at 25°C) prep->setup Equilibrate solutions initiate Initiate Reaction (Add Benzylamine solution) setup->initiate t=0 sampling Timed Sampling (Quench aliquots with dilute HCl) initiate->sampling Start timer hplc HPLC Analysis (Monitor disappearance of sulfonyl chloride) sampling->hplc Inject quenched samples data Data Analysis (Plot ln[SC] vs. Time) hplc->data result Determine Rate Constants (k_obs for each isomer) data->result

Caption: Workflow for the comparative kinetic analysis of sulfonyl chlorides.

Materials and Reagents
ReagentPuritySupplierPurpose
2,3-Dimethylbenzenesulfonyl Chloride>98%e.g., Sigma-AldrichReactant 1
2,5-Dimethylbenzenesulfonyl Chloride>98%e.g., Sigma-AldrichReactant 2
Benzylamine>99%e.g., Sigma-AldrichNucleophile
Acetonitrile (MeCN)HPLC Gradee.g., Fisher ScientificSolvent
Hydrochloric Acid (HCl), 0.1 MACS Gradee.g., VWRQuenching Agent
Dodecanophenone>98%e.g., Alfa AesarInternal Standard (for HPLC)
Step-by-Step Methodology

1. Preparation of Stock Solutions:

  • Internal Standard (IS) Stock: Accurately prepare a 10 mg/mL solution of dodecanophenone in acetonitrile.

  • Sulfonyl Chloride (SC) Stock Solutions (Prepare separately for each isomer):

    • Accurately weigh ~205 mg (1.0 mmol) of the sulfonyl chloride into a 100 mL volumetric flask.

    • Add 1.0 mL of the Internal Standard Stock solution.

    • Dilute to the mark with acetonitrile to obtain a final concentration of ~10 mM SC and 0.1 mg/mL IS.

  • Benzylamine (BA) Stock Solution:

    • Accurately weigh ~214 mg (2.0 mmol) of benzylamine into a 100 mL volumetric flask.

    • Dilute to the mark with acetonitrile to obtain a final concentration of ~20 mM.

2. Reaction Execution (Perform in parallel for each isomer):

  • Equilibrate both the SC and BA stock solutions in a water bath set to 25.0 ± 0.1 °C for at least 20 minutes.

  • To a thermostatted reaction vial containing a magnetic stir bar, add 5.0 mL of the SC stock solution.

  • To initiate the reaction (t=0), rapidly add 5.0 mL of the BA stock solution and start a stopwatch. The final concentrations will be approximately 5 mM SC and 10 mM BA.

  • Immediately withdraw a ~0.5 mL aliquot (this is the t=0 sample) and transfer it to a vial containing 0.5 mL of 0.1 M HCl in acetonitrile to quench the reaction.

3. Timed Sampling:

  • Continue to withdraw and quench 0.5 mL aliquots at regular intervals (e.g., 2, 5, 10, 15, 20, 30, 45, and 60 minutes).

  • Vortex each quenched sample and transfer to an HPLC vial for analysis.

4. HPLC Analysis:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic, 60:40 Acetonitrile:Water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Procedure: Inject each timed sample. Record the peak areas for the sulfonyl chloride and the internal standard. The sulfonyl chloride peak should decrease over time.

5. Data Analysis and Interpretation:

  • For each time point, calculate the ratio of the sulfonyl chloride peak area to the internal standard peak area. This ratio is directly proportional to the concentration of the sulfonyl chloride.

  • Since benzylamine is in excess, the reaction should follow pseudo-first-order kinetics with respect to the sulfonyl chloride.

  • Plot the natural logarithm (ln) of the peak area ratio versus time (in seconds) for each isomer.

  • The slope of this line will be equal to the negative of the pseudo-first-order rate constant (-kobs).

  • The reaction with the larger kobs value is the faster, more reactive system.

Expected Data and Summary

The experimental data can be tabulated to provide a clear, quantitative comparison of reactivity.

CompoundPredicted Steric HindranceExpected Relative k_obsPredicted Reactivity
2,3-Dimethylbenzenesulfonyl ChlorideHighSlowerLower
2,5-Dimethylbenzenesulfonyl ChlorideModerateFasterHigher

Note: The "Expected Relative kobs" is based on the classical steric hindrance hypothesis. An inverse result could provide evidence for a dominant "positive ortho-effect."

Conclusion

The isomeric positioning of methyl groups on a benzenesulfonyl chloride ring can have a profound impact on its reactivity, a critical consideration for process development and medicinal chemistry applications. While theoretical principles of sterics and electronics provide a strong basis for prediction, this guide underscores the necessity of empirical validation. The provided kinetic study protocol offers a robust and reliable method for quantifying the reactivity difference between 2,3-dimethyl- and 2,5-dimethylbenzenesulfonyl chloride. Based on classical steric considerations, the 2,5-isomer is anticipated to be the more reactive species due to the less hindered nature of its sulfonyl group. This direct, data-driven comparison empowers researchers to select the optimal reagent, leading to more efficient and predictable synthetic outcomes.

References

  • Gordon, I. M., Maskill, H., & Ruasse, M. (1989). Sulfonyl Transfer Reactions. Chemical Society Reviews, 18, 123–151.
  • Kevill, D. N., & Bentley, T. W. (2009). Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride — Precursors in the Development of New Pharmaceuticals. Molecules, 14(1), 144-158. Available from: [Link]

  • Kevill, D. N., & Miller, B. (2022). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Beilstein Journal of Organic Chemistry, 18, 120-132. Available from: [Link]

  • Bentley, T. W., Jones, R. O., & Koo, I. S. (1994). Sulphonyl transfer reactions: solvolysis of arenesulphonyl chlorides in aqueous trifluoroethanol. Journal of the Chemical Society, Chemical Communications, (6), 755-756. Available from: [Link]

  • Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences, 9(5), 856-868. Available from: [Link]

  • King, J. F., & Lee, T. M. (1999). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry, 77(7), 1266-1275. Available from: [Link]

  • Ciuffarin, E., & Senatore, L. (1974). Steric hindrance in the reaction of aromatic sulphonyl chlorides with anilines. Effect of 2-methyl and 2,6-dimethyl substituents in aniline. Journal of the Chemical Society, Perkin Transactions 2, (14), 1680-1682. Available from: [Link]

  • Rogne, O. (1968). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic, 1294-1296. Available from: [Link]

  • Gryn'ova, G., & Schiesser, C. H. (2012). Effects of Hyperconjugation on the Electronic Structure and Photoreactivity of Organic Sulfonyl Chlorides. The Journal of Physical Chemistry A, 116(30), 7948-7956.
  • Britton, J., Raston, C. L., & Weiss, J. (2019). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering, 4(8), 1416-1422. Available from: [Link]

  • Scilit. (n.d.). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Retrieved February 25, 2026, from [Link]

  • Wikipedia. (2024, October 28). Hammett equation. Retrieved February 25, 2026, from [Link]

  • Banjoko, O., & Okwuiwe, R. (1980). Kinetics of the reaction of benzenesulfonyl chloride with substituted benzoate ions in methanol. The Journal of Organic Chemistry, 45(24), 4966-4969.
  • ResearchGate. (n.d.). Dependence of log k0 on Hammett σ value for a series of substituted sulfonyl chlorides 1. Retrieved February 25, 2026, from [Link]

  • Iazykov, M., Canle, M., Santaballa, J. A., & Rublova, L. (2012). Relations structure-reactivity and the positive steric effects of ortho substituents in arenesulfonyl chlorides. Proceedings, 1, 1-4.
  • Oxford Reference. (n.d.). Hammett equation. Retrieved February 25, 2026, from [Link]

  • Pu, X., & Martin, R. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(52), 18235-18239. Available from: [Link]

  • Google Patents. (2018). CN108084062A - A kind of preparation method of 2,4- disubstituted benzenes sulfonic acid chloride.
  • Iazykov, M., Canle, L. M., Santaballa, J. A., & Rublova, L. (2011). STRUCTURE-REACTIVITY RELATIONSHIPS AND THE POSITIVE STERIC EFFECT OF ORTHO SUBSTITUENTS IN ARENESULFONYL CHLORIDES. Proceedings of the 2nd International Electronic Conference on Synthetic Organic Chemistry.
  • ResearchGate. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. Retrieved February 25, 2026, from [Link]

  • Simpkins, N. S., & Mahon, M. F. (2017). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. Molecules, 22(4), 646.
  • Wikipedia. (2024, November 11). Benzenesulfonyl chloride. Retrieved February 25, 2026, from [Link]

  • US EPA. (2023, November 1). Benzenesulfonyl chloride, 2,3-dimethyl-5-nitro-. Retrieved February 25, 2026, from [Link]

Sources

HPLC Purity Standards for 4-Bromo-2,3-dimethylbenzene-1-sulfonylchloride: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC purity standards for 4-Bromo-2,3-dimethylbenzene-1-sulfonylchloride Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the precise world of organic synthesis and drug development, 4-Bromo-2,3-dimethylbenzene-1-sulfonylchloride serves as a critical sulfonylating agent. However, its inherent electrophilic reactivity presents a "Stability Paradox" for analytical chemists: the very property that makes it useful (reactivity with nucleophiles) makes it unstable in standard Reverse-Phase HPLC (RP-HPLC) mobile phases.

This guide objectively compares the performance of Direct Analysis versus Derivatization Methodologies and evaluates the necessary Standard Grades (CRM vs. Analytical Standards) required for rigorous quality control.

Part 1: The Stability Paradox (Causality)

To select the correct purity standard and method, one must first understand the causality of degradation. Sulfonyl chlorides (


) are moisture-sensitive. In the presence of water—the primary component of most RP-HPLC mobile phases—they undergo rapid hydrolysis to form the corresponding sulfonic acid (

) and hydrochloric acid (

).

The Analytical Consequence: If you inject a pure standard of 4-Bromo-2,3-dimethylbenzene-1-sulfonylchloride into an aqueous mobile phase without stabilization, the resulting chromatogram will show two peaks: the remaining chloride and the degradation

Safety Operating Guide

Personal protective equipment for handling 4-Bromo-2,3-dimethylbenzene-1-sulfonylchloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Operational Safety & Handling Guide Audience: Researchers, Senior Scientists, and EHS Officers

Core Directive: The "Why" Behind the Protocol

Immediate Hazard Identification: 4-Bromo-2,3-dimethylbenzene-1-sulfonylchloride is not merely a corrosive solid; it is a moisture-activated hazard generator .

While the solid itself causes severe skin burns and eye damage (Category 1B), the primary operational risk is hydrolysis . Upon contact with ambient moisture or mucosal surfaces (eyes, lungs), the sulfonyl chloride moiety (


) hydrolyzes to release hydrochloric acid (HCl)  gas and the corresponding sulfonic acid. This reaction is exothermic and can accelerate local tissue damage.

The Golden Rule: Treat this compound as if it is already an acid gas. Your PPE must protect against both the solid particulate and the acidic vapors generated upon decomposition.

Risk Assessment & Engineering Controls

Before donning PPE, you must validate your engineering controls. PPE is the last line of defense, not the first.

Control LevelRequirementScientific Rationale
Primary Certified Chemical Fume Hood Mandatory. The hydrolysis releases HCl gas.[1] All weighing, transfer, and reaction setup must occur behind the sash.
Secondary Inert Atmosphere (N₂/Ar) The compound is moisture-sensitive.[2][3][4] Handling under nitrogen prevents degradation and reduces HCl generation.
Tertiary Glass/Plastic Tools Avoid metal spatulas if possible; while stainless steel is often resistant, corrosion can introduce metal ions into sensitive downstream couplings (e.g., Suzuki-Miyaura).

PPE Matrix: The Defense System

This matrix is designed for handling neat material (solid/oil) and concentrated solutions .

A. Hand Protection (Gloves)
  • Standard Nitrile (4–6 mil): Insufficient for prolonged contact or immersion. Sulfonyl chlorides can permeate thin nitrile, and the organic solvents used (DCM, THF) often degrade nitrile quickly.

  • Recommended Protocol: Double Gloving .

LayerMaterialSpecificationPurpose
Inner Nitrile4–5 mil (Examination grade)Tactile sensitivity; protects skin from sweat/moisture.
Outer Laminate (Silver Shield) or Thick Nitrile >8 mil or LaminateChemical Barrier. Laminate offers >4 hr breakthrough for most chlorinated organics and sulfonyl chlorides.
B. Eye & Face Protection[2][3][4][5][6][7][8][9][10]
  • Minimum: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are unacceptable due to the risk of airborne dust or vapors reaching the eye from the side.

  • High Risk (Outside Hood/Scale-up): Polycarbonate Face Shield worn over goggles.

C. Respiratory Protection
  • Routine Use: None required if working in a functioning fume hood.

  • Spill Cleanup / Hood Failure: Full-face respirator with Multi-Gas Cartridge (Organic Vapor + Acid Gas) . The "Acid Gas" component is critical for neutralizing HCl byproducts.

Operational Workflow: Decision Logic

The following diagram illustrates the decision-making process for selecting PPE based on the state of the reagent and the scale of the operation.

PPE_Decision_Logic Start Handling 4-Bromo-2,3-dimethylbenzene- 1-sulfonylchloride State Physical State? Start->State Solid Solid / Powder State->Solid Solution Solution (DCM/THF) State->Solution Scale_Solid Scale < 1g? Solid->Scale_Solid Scale_Sol Concentrated (>1M)? Solution->Scale_Sol Level1 LEVEL 1 PPE: Std. Nitrile (Double) + Goggles (In Fume Hood) Scale_Solid->Level1 Yes Level2 LEVEL 2 PPE: Laminate Gloves + Goggles + Face Shield (In Fume Hood) Scale_Solid->Level2 No (Dust Risk) Scale_Sol->Level1 No Scale_Sol->Level2 Yes (Splash Risk) Level3 LEVEL 3 PPE: Full Face Respirator (OV/AG) + Chem Suit (Spill/Outside Hood) Level2->Level3 Hood Failure / Spill

Figure 1: PPE Selection Logic based on physical state and operational scale.

Step-by-Step Handling Protocol

Phase 1: Weighing & Transfer
  • Preparation: Place a secondary container (clean beaker or tare boat) inside the balance.

  • Atmosphere: If the solid is lumpy or discolored (yellowing indicates hydrolysis/HCl formation), handle under a gentle stream of Nitrogen if possible.

  • Transfer: Use a disposable plastic spatula. Do not use metal if the reagent looks wet/decomposed, as acid will corrode the tool.

  • Closing: Wipe the threads of the bottle with a dry Kimwipe before recapping to prevent the cap from seizing due to hydrolysis crust (sulfonic acid formation).

Phase 2: Reaction Quenching (CRITICAL)

Most accidents occur here. Unreacted sulfonyl chloride must be destroyed before disposal.

  • NEVER add water directly to the neat sulfonyl chloride. The exotherm will cause flash-boiling and acid projection.

  • Protocol:

    • Cool a mixture of Water/Ice or Saturated NaHCO₃/Ice to 0°C.

    • Dilute the reaction mixture with an inert solvent (e.g., DCM or EtOAc).

    • Add the reaction mixture TO the ice/base slowly (dropwise).

    • Observation: Watch for CO₂ evolution (bubbling) if using bicarbonate. Wait for bubbling to cease before adding more.

Disposal & Decontamination Workflow

This workflow ensures the corrosive sulfonyl chloride is fully converted to the water-soluble (and less hazardous) sulfonate salt before it enters the waste stream.

Disposal_Workflow Waste Reaction Waste (R-SO2Cl + Solvent) Quench Quench: Add to Sat. NaHCO3 / Ice Waste->Quench Slow Addition Check Check pH (Target pH 7-8) Quench->Check Adjust Add more Base Check->Adjust pH < 7 Sep Phase Separation Check->Sep pH Neutral/Basic Adjust->Check Aq_Waste Aqueous Waste (Sulfonate Salt) Sep->Aq_Waste Aqueous Layer Org_Waste Organic Waste (Halogenated) Sep->Org_Waste Organic Layer

Figure 2: Safe quenching and disposal workflow to neutralize acidity and hydrolyze the active chloride.

Emergency Response

  • Skin Contact:

    • Immediate Action: Drench with water for 15 minutes .[2][5][6]

    • Note: Do not use vinegar or neutralizing agents on the skin; the heat of neutralization can worsen burns. Use water only.

  • Eye Contact:

    • Immediate Action: Flush with eyewash station for 15 minutes . Hold eyelids open.

    • Follow-up: Seek medical attention immediately.[2][3][5][7][8][9][6] Sulfonyl chlorides can cause delayed corneal damage.

  • Spill (Solid):

    • Cover with dry sand or specialized acid-neutralizing absorbent.

    • Scoop into a container.

    • Do not use water to clean the spill area until the bulk solid is removed (to prevent HCl gas cloud).

References

  • Kimberly-Clark Professional. (2024). Chemical Resistance Guide for Nitrile Gloves. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.